molecular formula C16H14O4 B1664129 2'-O-Methylisoliquiritigenin CAS No. 112408-67-0

2'-O-Methylisoliquiritigenin

Cat. No.: B1664129
CAS No.: 112408-67-0
M. Wt: 270.28 g/mol
InChI Key: PACBGANPVNHGNP-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-methylisoliquiritigenin is a member of the class of chalcones that is isoliquiritigenin in which one of the hydroxy groups at position 2' is replaced by a methoxy group. It has a role as a metabolite. It is a member of chalcones, a monomethoxybenzene and a member of phenols. It is functionally related to an isoliquiritigenin.
This compound has been reported in Dracaena cochinchinensis, Dracaena cambodiana, and other organisms with data available.
Anti-allergic from the roots and heartwood of Caesalpinia sappan;  structure in first source

Properties

IUPAC Name

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACBGANPVNHGNP-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-O-Methylisoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

112408-67-0
Record name 4,4'-Dihydroxy-2'-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIHYDROXY-2'-METHOXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-O-Methylisoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 212 °C
Record name 2'-O-Methylisoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enigmatic Chalcone: A Technical Guide to the Natural Sources of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the intricate world of phytochemicals, the chalcone (B49325) 2'-O-Methylisoliquiritigenin has emerged as a compound of significant interest for researchers in drug development and the natural products industry. This technical guide provides an in-depth exploration of its natural origins, supported by available quantitative data, detailed experimental protocols for its isolation and analysis, and an elucidation of its known biological signaling pathways.

Unveiling the Botanical Origins of this compound

This compound, a methylated derivative of isoliquiritigenin (B1662430), is a naturally occurring chalcone that has been identified in a select number of plant species. Its presence is most notably documented in the heartwood of species from the Dalbergia and Caesalpinia genera, as well as in plants from the Fabaceae family like alfalfa and certain licorice species.

The primary botanical sources identified in scientific literature include:

  • Dalbergia odorifera : The heartwood of this precious rosewood species is a known source of this compound.[1][2] This compound has been isolated from D. odorifera and identified as a cytotoxic agent.[2]

  • Caesalpinia sappan L. : Also known as Sappanwood, this plant is another documented source of this compound.[3]

  • Medicago sativa L. (Alfalfa) : Research has shown that alfalfa possesses the enzymatic machinery to methylate isoliquiritigenin at the 2'-hydroxyl group, leading to the formation of this compound.

  • Glycyrrhiza echinata L. (a licorice species) : Similar to alfalfa, this species of licorice is capable of the enzymatic O-methylation of isoliquiritigenin.

While these plants are confirmed sources, quantitative data on the concentration of this compound remains limited in publicly available literature. The tables below summarize the available information on the natural sources and the types of compounds found alongside this compound.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyCommon NamePlant Part(s) Containing the Compound
Dalbergia odorifera T. ChenFabaceaeFragrant RosewoodHeartwood[1][2]
Caesalpinia sappan L.FabaceaeSappanwoodNot specified in detail
Medicago sativa L.FabaceaeAlfalfaSeedlings and cell cultures
Glycyrrhiza echinata L.FabaceaeA species of LicoriceCultured cells

Table 2: Co-occurring Bioactive Compounds in a Key Source

Source PlantCo-occurring Compounds
Dalbergia odoriferaMedicarpin, Formononetin, Tectorigenin, Mucronulatol, (3R)-5'-methoxyvestitol, Hydroxyobtustyrene, Liquiritigenin, (3R)-calussequinone[2]

Methodologies for Investigation: A Guide to Experimental Protocols

The successful extraction, isolation, and quantification of this compound are paramount for further research. This section outlines generalized yet detailed experimental protocols based on standard methodologies for flavonoid analysis.

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from its natural sources.

  • Sample Preparation : The initial step involves the meticulous preparation of the plant material.[4] Foreign matter should be removed, and the appropriate plant part (e.g., heartwood) should be selected.[5] The material is then dried and ground to a fine powder to increase the surface area for extraction.[5]

  • Extraction :

    • Solvent Selection : The choice of solvent is critical and depends on the polarity of the target compound. For chalcones like this compound, polar solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are typically employed.[5]

    • Extraction Technique : Maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be utilized.[5] A common approach involves macerating the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-72 hours), followed by filtration. This process is often repeated multiple times to ensure exhaustive extraction.

  • Purification and Isolation :

    • Solvent Partitioning : The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar constituents. The polar phase, containing the flavonoids, is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate.

    • Chromatographic Techniques : The fraction enriched with this compound is then subjected to various chromatographic methods for purification.

      • Column Chromatography : Silica gel or Sephadex LH-20 are commonly used as the stationary phase. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the different components.

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC with a C18 column is often the method of choice, allowing for the isolation of highly pure this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of this compound in plant extracts.

  • Preparation of Standard Solutions : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of known concentrations are then prepared by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation : The plant extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]

  • HPLC Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of flavonoids.

    • Mobile Phase : A gradient elution is commonly employed, consisting of two solvents, typically acetonitrile (B52724) (solvent A) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape (solvent B).[6] The gradient program is optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate : A typical flow rate is 1.0 mL/min.

    • Detection : A UV-Vis or Diode Array Detector (DAD) is used for detection. The detection wavelength should be set at the maximum absorbance of this compound.

    • Injection Volume : A standard injection volume of 10-20 µL is used.

  • Quantification : The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Illuminating the Biological Activity: Signaling Pathways Modulated by this compound

Emerging research indicates that this compound, also referred to as Isoliquiritigenin 2'-methyl ether (ILME), exerts its biological effects by modulating key cellular signaling pathways.[3] The primary pathways influenced are the NF-κB, MAPK, and Nrf2 pathways, which are central to inflammation and cellular defense mechanisms.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] These pathways are critical drivers of the inflammatory response. By suppressing their activation, this compound can potentially reduce the production of pro-inflammatory mediators.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (JNK, ERK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation NFkB_IkB_complex NF-κB-IκB Complex NFkB_IkB_complex->NFkB_p65_p50 2_O_Methylisoliquiritigenin This compound 2_O_Methylisoliquiritigenin->MAPK_Pathway 2_O_Methylisoliquiritigenin->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Activation of the Cellular Defense Pathway: Nrf2 and HO-1

In addition to its anti-inflammatory effects, this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 axis is a crucial cellular defense mechanism against oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2_complex Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2_complex->Nrf2_free Dissociation Nrf2_translocation Nrf2 Translocation Nrf2_free->Nrf2_translocation 2_O_Methylisoliquiritigenin This compound 2_O_Methylisoliquiritigenin->Keap1_Nrf2_complex ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE HO1_Expression Heme Oxygenase-1 (HO-1) Gene Expression ARE->HO1_Expression

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Directions

This compound stands as a promising natural compound with demonstrable biological activities. Its presence in several medicinal plants, coupled with its ability to modulate key signaling pathways involved in inflammation and cellular protection, underscores its potential for further investigation in drug discovery and development. However, to fully unlock its therapeutic potential, further research is critically needed to establish a comprehensive quantitative profile of this compound in its natural sources and to develop and validate standardized protocols for its extraction and analysis. More in-depth studies into its molecular mechanisms of action will further illuminate its therapeutic promise.

References

A Technical Guide to the Chemical Synthesis of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis route for 2'-O-Methylisoliquiritigenin, a methylated derivative of the naturally occurring chalcone, isoliquiritigenin. This document outlines a direct and efficient synthetic approach, moving away from the complexities of protection-deprotection strategies on the parent compound. The methodologies presented are based on established organic chemistry principles and supported by findings from peer-reviewed literature. Additionally, this guide details the known biological signaling pathway of this compound, offering insights for its potential therapeutic applications.

Synthetic Strategy: Claisen-Schmidt Condensation

The most direct and efficient method for the synthesis of this compound (also known as 4,4'-dihydroxy-2'-methoxychalcone) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For the target molecule, the selected precursors are 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250). This approach avoids the multiple steps of protecting and deprotecting the hydroxyl groups of isoliquiritigenin, which would likely result in lower overall yields and more complex purification procedures.

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, with reaction conditions that are generally mild and amenable to a variety of functional groups.[1][2][3] The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent at room temperature.[4]

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound via Claisen-Schmidt condensation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
2-Hydroxy-4-methoxyacetophenoneC₉H₁₀O₃166.17≥98%
4-HydroxybenzaldehydeC₇H₆O₂122.12≥98%
Sodium Hydroxide (NaOH)NaOH40.00≥97%
Ethanol (B145695) (EtOH)C₂H₅OH46.07Anhydrous
Hydrochloric Acid (HCl)HCl36.461 M aq.
Ethyl Acetate (B1210297)C₄H₈O₂88.11ACS Grade
Hexane (B92381)C₆H₁₄86.18ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Grade
Reaction Setup and Procedure
  • Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of acetophenone). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Condensation: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (40-60% w/v, 2.0-3.0 eq) dropwise over a period of 15-20 minutes. The reaction mixture is expected to develop a deep color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).[5] The reaction is typically complete within 24-48 hours.

  • Work-up and Neutralization: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 1 M hydrochloric acid. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a crystalline solid.[5] The purity of the final compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product A 2-Hydroxy-4-methoxyacetophenone C Claisen-Schmidt Condensation A->C B 4-Hydroxybenzaldehyde B->C D Acidification & Precipitation C->D NaOH, EtOH, rt E Filtration & Washing D->E F Recrystallization E->F G This compound F->G G cluster_input cluster_pathways Upstream Signaling cluster_transcription Transcription Factor Activation cluster_gene Gene Expression cluster_output Cellular Outcome compound This compound ERK ERK compound->ERK JNK JNK compound->JNK NFkB NF-κB compound->NFkB Nrf2 Nrf2 ERK->Nrf2 JNK->Nrf2 NFkB->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Apoptosis Apoptosis in Oral Cancer Cells HO1->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis of 2'-O-Methylisoliquiritigenin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin is a chalcone (B49325), a type of flavonoid, found in various plants, most notably in licorice (Glycyrrhiza species). This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. A thorough understanding of its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, as well as for synthesizing novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the core enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a two-stage process. The first stage involves the general phenylpropanoid and flavonoid pathways, which produce the precursor molecule, isoliquiritigenin (B1662430). The second stage is the specific methylation of isoliquiritigenin to yield the final product.

Formation of the Precursor: Isoliquiritigenin

The synthesis of isoliquiritigenin begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway. The key enzymatic steps are outlined below:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): A key enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone isomerase (CHI): In many flavonoid pathways, CHI would isomerize naringenin chalcone to naringenin. However, for isoliquiritigenin synthesis, a specific type of chalcone synthase or a related enzyme might be involved that directly produces isoliquiritigenin, or there might be an alternative isomerization pathway. Isoliquiritigenin is 2',4,4'-trihydroxychalcone.

The Final Methylation Step

The final and defining step in the biosynthesis of this compound is the methylation of the 2'-hydroxyl group of isoliquiritigenin.

  • S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT): This enzyme, also known as chalcone O-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of isoliquiritigenin.[1][2] This reaction yields this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][2]

Diagram of the Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_final_step Final Methylation L_Phe L-Phenylalanine Cin_Acid Cinnamic Acid L_Phe->Cin_Acid PAL p_Cou_Acid p-Coumaric Acid Cin_Acid->p_Cou_Acid C4H p_Cou_CoA p-Coumaroyl-CoA p_Cou_Acid->p_Cou_CoA 4CL Isoliquiritigenin Isoliquiritigenin p_Cou_CoA->Isoliquiritigenin CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Isoliquiritigenin Methylisoliquiritigenin This compound Isoliquiritigenin->Methylisoliquiritigenin CHMT SAM S-adenosyl-L-methionine SAM->SAH

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative understanding of the enzymes involved in the biosynthesis of this compound is essential for metabolic engineering and for the development of in vitro production systems. The following tables summarize the available quantitative data for the key enzyme, S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT).

Table 1: Kinetic Properties of S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT) from Medicago sativa (Alfalfa) [3]

ParameterValueConditions
Km (Isoliquiritigenin)2.2 µMpH 9.0
Km (S-adenosyl-L-methionine)17.7 µMpH 9.0
pH Optimum9.0-
pI4.7-
Molecular Weight (Mr)43,000Monomer

Regulation of Biosynthesis

The biosynthesis of this compound, as part of the broader flavonoid pathway, is tightly regulated by both developmental cues and environmental stimuli. This regulation primarily occurs at the transcriptional level, affecting the expression of the biosynthetic genes.

Elicitor-Induced Biosynthesis

The production of flavonoids, including this compound, is often part of a plant's defense response against pathogens and herbivores. Elicitors, which are molecules that trigger a defense response, have been shown to induce the activity of CHMT and other enzymes in the flavonoid pathway.

  • Yeast Extract: Treatment of plant cell cultures with yeast extract, a common biotic elicitor, has been shown to significantly increase the activity of CHMT.[3] This suggests that the CHMT gene is upregulated as part of a defense signaling cascade.

Hormonal Regulation

Plant hormones play a crucial role in mediating defense responses and regulating secondary metabolism. The biosynthesis of flavonoids is known to be influenced by several key hormones:

  • Jasmonates (e.g., Methyl Jasmonate): Jasmonates are central regulators of plant defense against herbivores and necrotrophic pathogens. They are known to induce the expression of many genes in the flavonoid biosynthesis pathway.

  • Salicylic Acid: Salicylic acid is a key signaling molecule in the plant's defense against biotrophic pathogens. It can also influence the expression of flavonoid biosynthetic genes, sometimes synergistically or antagonistically with jasmonates.

Diagram of the Regulatory Signaling Pathway

Regulatory_Pathway cluster_stimuli External Stimuli cluster_hormones Hormonal Signaling cluster_transcription Transcriptional Regulation cluster_response Biosynthesis Elicitor Elicitor (e.g., Yeast Extract) JA Jasmonates Elicitor->JA Pathogen Pathogen SA Salicylic Acid Pathogen->SA Herbivore Herbivore Herbivore->JA TFs Transcription Factors (e.g., MYB, bHLH, WRKY) JA->TFs SA->TFs CHS_Gene CHS Gene TFs->CHS_Gene + CHMT_Gene CHMT Gene TFs->CHMT_Gene + Isoliquiritigenin Isoliquiritigenin CHS_Gene->Isoliquiritigenin Methylisoliquiritigenin This compound CHMT_Gene->Methylisoliquiritigenin Isoliquiritigenin->Methylisoliquiritigenin CHMT

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Enzyme Assay for S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT)

This protocol is adapted from the methods used for the characterization of CHMT from alfalfa.[3]

Materials:

  • Plant tissue (e.g., licorice roots, elicited cell cultures)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 14 mM 2-mercaptoethanol (B42355), 10% (v/v) glycerol, 1 mM EDTA, 5 mM ascorbic acid, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Assay Buffer: 0.1 M Tris-HCl (pH 9.0)

  • Substrates:

    • Isoliquiritigenin solution (in methanol)

    • S-adenosyl-L-[methyl-14C]methionine (radiolabeled) or non-radiolabeled SAM

  • Scintillation cocktail

  • Ethyl acetate (B1210297)

  • Microcentrifuge tubes

  • Liquid scintillation counter or HPLC system

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 1:3 w/v ratio) using a mortar and pestle or a homogenizer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. The protein concentration can be determined using a standard method (e.g., Bradford assay).

  • Enzyme Assay (Radiometric):

    • Prepare the reaction mixture in a microcentrifuge tube containing:

      • Assay Buffer (to a final volume of 100 µL)

      • Enzyme extract (e.g., 10-50 µg of protein)

      • Isoliquiritigenin (e.g., 10 µM final concentration)

      • S-adenosyl-L-[methyl-14C]methionine (e.g., 20 µM final concentration, with a specific activity of ~50 mCi/mmol)

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly to extract the methylated product into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer a known volume of the upper ethyl acetate phase to a scintillation vial.

    • Evaporate the ethyl acetate.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabeled methyl group incorporated into the product.

  • Enzyme Assay (Non-Radiometric - HPLC-based):

    • Follow the same procedure as the radiometric assay, but use non-radiolabeled SAM.

    • After stopping the reaction, evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Monitor the product formation by UV detection at a wavelength where this compound has a strong absorbance (e.g., around 370 nm).

    • Quantify the product by comparing its peak area to a standard curve of purified this compound.

Purification of S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase (CHMT)

This is a general protocol for the purification of a methyltransferase from a plant source, based on established methods.[3]

Diagram of the Protein Purification Workflow

Protein_Purification Start Plant Material (e.g., Elicited Licorice Cells) Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation (15,000 x g) Homogenization->Centrifugation1 Crude_Extract Crude Enzyme Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension Dialysis Dialysis Resuspension->Dialysis Anion_Exchange Anion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->Anion_Exchange Affinity_Chromo Affinity Chromatography (e.g., SAM-Agarose) Anion_Exchange->Affinity_Chromo Size_Exclusion Size-Exclusion Chromatography (e.g., Sephacryl S-200) Affinity_Chromo->Size_Exclusion Purified_Enzyme Purified CHMT Size_Exclusion->Purified_Enzyme

Caption: General workflow for the purification of CHMT from plant material.

Procedure:

  • Crude Extract Preparation: Prepare a crude enzyme extract as described in the enzyme assay protocol.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a specific saturation percentage (e.g., 40-70%, to be determined empirically).

    • After stirring for 30-60 minutes, centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 14 mM 2-mercaptoethanol and 10% glycerol).

  • Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C with several buffer changes to remove the ammonium sulfate.

  • Anion-Exchange Chromatography:

    • Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer.

    • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay each for CHMT activity. Pool the active fractions.

  • Affinity Chromatography:

    • Load the pooled active fractions onto an affinity column (e.g., S-adenosyl-L-homocysteine-agarose or a similar matrix) pre-equilibrated with the appropriate buffer.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the CHMT enzyme with a high concentration of SAM or SAH, or by changing the pH or ionic strength of the buffer.

    • Collect fractions and assay for activity. Pool the active fractions.

  • Size-Exclusion Chromatography:

    • Concentrate the pooled active fractions from the previous step.

    • Load the concentrated sample onto a size-exclusion chromatography column (e.g., Sephacryl S-200) pre-equilibrated with a suitable buffer.

    • Elute the proteins with the same buffer.

    • Collect fractions and assay for CHMT activity. The active fractions should contain the purified enzyme.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of the CHMT gene and other relevant flavonoid biosynthesis genes in response to elicitors or hormonal treatments.

Materials:

  • Plant tissue (control and treated)

  • Liquid nitrogen

  • RNA extraction kit (plant-specific)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for CHMT, CHS, and a reference gene (e.g., actin or ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • DNase Treatment:

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with either oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture containing:

      • qPCR master mix

      • Forward and reverse primers for the target gene (CHMT or CHS) and the reference gene

      • Diluted cDNA template

      • Nuclease-free water

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

    • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, culminating in a specific methylation event catalyzed by S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase. The production of this compound is intricately regulated by plant defense signaling pathways, offering opportunities for enhancing its yield through elicitation and metabolic engineering. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating further investigation and exploitation of this promising bioactive compound.

References

A Technical Guide to the Biological Activities of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known biological activities of 2'-O-Methylisoliquiritigenin (also referred to as ILME or Isoliquiritigenin 2'-methyl ether), with a focus on its molecular mechanisms, relevant experimental data, and associated research methodologies.

Core Biological Activity: Anticancer Effects

This compound (ILME) has been identified as a promising compound with significant anticancer properties, particularly against oral cancer. Research indicates that ILME inhibits the growth of primary and metastatic oral cancer cell lines through the induction of apoptosis, while not affecting normal epithelial cells.[1] This selective cytotoxicity highlights its potential as a targeted chemotherapeutic agent.

Mechanism of Action in Oral Cancer

The primary mechanism of ILME's anticancer effect involves the upregulation of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress.[1] The induction of HO-1 is orchestrated through a complex signaling cascade initiated by ILME.

The key steps in this pathway are:

  • Activation of Upstream Kinases: ILME treatment leads to the time-dependent activation of NF-κB transcription factors and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK).[1]

  • Nrf2 Pathway Activation: The activation of MAPK and NF-κB signaling pathways converges to activate the Nrf2 (NF-E2-related factor 2) pathway.[1] Nrf2 is a master regulator of the antioxidant response.

  • HO-1 Upregulation: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to the increased expression and synthesis of the HO-1 protein.[1][2]

  • Induction of Apoptosis: The upregulation of HO-1 is crucial for the pro-apoptotic effects of ILME. Inhibition of HO-1 activity has been shown to attenuate the growth-inhibitory effects of ILME and block the expression of key cell cycle regulatory proteins p21 and p53.[1] This cascade ultimately results in apoptosis, characterized by cell cycle arrest in the sub-G1 phase.[1]

Signaling Pathway Visualization

The signaling cascade through which this compound induces apoptosis in oral cancer cells is illustrated below.

ILME_Signaling_Pathway cluster_input Initiation cluster_upstream Upstream Activation cluster_core Core Mechanism cluster_output Cellular Outcome ILME This compound (ILME) MAPK MAPK Activation (p-JNK, p-ERK) ILME->MAPK Activates NFkB NF-κB Activation ILME->NFkB Activates Nrf2 Nrf2 Activation MAPK->Nrf2 Leads to NFkB->Nrf2 Leads to HO1 HO-1 Upregulation Nrf2->HO1 Induces Apoptosis Apoptosis in Oral Cancer Cells HO1->Apoptosis Promotes

ILME-induced pro-apoptotic signaling pathway in oral cancer cells.

Quantitative Data Summary

While the literature confirms the biological activity of this compound, specific quantitative data, such as IC50 values, are not detailed in the readily available abstracts. The primary study demonstrates a clear dose-dependent and time-dependent relationship in its cytotoxic effects.[1]

Compound NameCell Line(s)Biological ActivityQuantitative MeasurementSource
This compound (ILME)Primary and metastatic oral cancer cell linesGrowth Inhibition & Apoptosis InductionInhibited growth in a time- and dose-dependent manner. (Specific IC50 values not provided in abstract).[1]

Note: Further investigation of full-text articles is required to obtain precise IC50 values.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the biological activities of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in an incubator (37°C, 5% CO2).

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

    • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours to allow formazan crystal formation.[4]

    • Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[4]

    • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was used to measure the expression of proteins involved in the signaling pathways affected by ILME, such as HO-1, p21, and p53.[1]

  • Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: Cells treated with ILME are lysed to release their total protein content. Protein concentration is determined using an assay like the BCA assay.

    • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

    • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.

    • Analysis: The intensity of the resulting bands corresponds to the amount of the target protein, which can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Flow cytometry was utilized to quantify the extent of apoptosis induced by ILME.[1]

  • Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology:

    • Cell Treatment & Harvesting: Cells are treated with ILME for the desired time, then harvested and washed.

    • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence emitted from each individual cell as it passes through a laser beam.

    • Analysis: The cell population is segregated into four quadrants:

      • Q1 (Annexin V- / PI-): Live, viable cells.

      • Q2 (Annexin V+ / PI-): Early apoptotic cells.

      • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Q4 (Annexin V- / PI+): Necrotic cells. The percentage of cells in each quadrant is calculated to quantify the level of apoptosis induced by the compound.

Experimental Workflow Visualization

The general workflow for assessing the anticancer activity of a novel compound like this compound is depicted below.

Experimental_Workflow cluster_viability Initial Screening cluster_mechanism Mechanism of Death cluster_pathway Pathway Analysis cluster_validation Target Validation MTT Cell Viability Assay (MTT) IC50 Determine IC50 Value MTT->IC50 Flow Apoptosis Analysis (Flow Cytometry) IC50->Flow Western Protein Expression (Western Blot) Flow->Western Inhibitor Use Pathway Inhibitors (e.g., HO-1 inhibitor) Western->Inhibitor Rescue Assess Rescue Effect Inhibitor->Rescue

General experimental workflow for compound characterization.

References

2'-O-Methylisoliquiritigenin: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylisoliquiritigenin (ILME) is a naturally occurring chalcone (B49325) found in plants such as Dalbergia odorifera and Caesalpinia sappan. As a methylated derivative of isoliquiritigenin (B1662430) (ISL), ILME has garnered scientific interest for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and analyses of its interactions with key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Chalcones are a class of open-chain flavonoids recognized for their diverse biological activities. This compound (4,4'-dihydroxy-2'-methoxychalcone) is structurally distinguished from its parent compound, isoliquiritigenin, by the presence of a methyl group on the 2'-hydroxyl position of the A ring. This seemingly minor structural modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, bioavailability, and target-binding affinity. This guide synthesizes the current scientific knowledge on ILME, offering a detailed resource for researchers exploring its therapeutic potential.

Pharmacological Properties

Current research indicates that this compound exhibits a range of pharmacological activities, primarily centered on its anti-cancer, anti-inflammatory, and neuroprotective capabilities.

Anticancer Activity

ILME has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines. Notably, it has been shown to be effective against oral cancer cells in a time- and dose-dependent manner.[1] One study reported an IC50 value of 32.5 μM for ILME against the SH-SY5Y human neuroblastoma cell line.[2]

The anti-cancer mechanism of ILME involves the induction of apoptosis, as evidenced by sub-G1 phase arrest in flow cytometry analysis and positive staining with Annexin V-FITC and propidium (B1200493) iodide.[1]

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory activity of this compound is limited, the parent compound isoliquiritigenin is a well-documented anti-inflammatory agent. ISL exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This is achieved through the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. Given the structural similarity, it is plausible that ILME shares some of these anti-inflammatory properties, though further direct investigation is required.

Neuroprotective Effects

The demonstrated cytotoxicity of ILME against the SH-SY5Y neuroblastoma cell line suggests its potential role in modulating neuronal cell viability.[2] Further research is necessary to fully elucidate the neuroprotective or neurotoxic profile of this compound and its potential applications in neurological disorders.

Quantitative Data Summary

To facilitate comparative analysis, the available quantitative data for this compound's biological activity is summarized in the table below.

CompoundCell LineAssay TypeEndpointValueReference
This compoundSH-SY5Y (human neuroblastoma)CytotoxicityIC5032.5 μM[2]
This compoundOral Cancer Cell LinesGrowth InhibitionDose-dependent-[1]

Signaling Pathway Interactions

This compound has been shown to modulate several critical intracellular signaling pathways implicated in cell survival, proliferation, and inflammation.

NF-κB Pathway

ILME has been observed to activate NF-κB transcription factors in a time-dependent manner in oral cancer cells.[1] The NF-κB pathway is a crucial regulator of inflammation and cell survival. The precise role of ILME-induced NF-κB activation in the context of its overall anti-cancer effect warrants further investigation, as NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context.

NF_kB_Pathway cluster_nucleus Nuclear Events ILME This compound IKK IKK Complex ILME->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression IkB_NFkB->NFkB_active IκB Degradation Nrf2_Pathway cluster_nucleus Nuclear Events ILME This compound Keap1 Keap1 ILME->Keap1 Inhibits (?) Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE HO1 HO-1 Expression ARE->HO1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2_active Nrf2 Release MAPK_Pathway ILME This compound Upstream_Kinases Upstream Kinases ILME->Upstream_Kinases JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) JNK->Cellular_Response ERK->Cellular_Response MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of ILME A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

References

Structural Characterization of 2'-O-Methylisoliquiritigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin, a chalcone (B49325) derivative with the chemical name (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a natural product found in various plant species. As a member of the flavonoid family, it shares a common chemical scaffold known for a wide array of biological activities. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into the compound's interaction with key cellular signaling pathways, offering insights for its potential application in drug discovery and development.

Physicochemical Properties

This compound is a hydrophobic molecule, practically insoluble in water.[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValueReference
Chemical Name (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Synonyms 4,4'-dihydroxy-2'-methoxychalcone, Isoliquiritigenin (B1662430) 2'-methyl ether[1]
CAS Number 112408-67-0, 51828-10-5[1][2]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
Melting Point 210-212 °C[1]
Predicted pKa 7.55 ± 0.20[1]
Predicted logP 3.00[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in publicly accessible literature. The following sections provide general expectations for the spectroscopic characterization of this compound based on the analysis of closely related chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The expected chemical shifts are influenced by the substitution pattern of the aromatic rings and the α,β-unsaturated ketone system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data is a prediction based on known values for similar chalcone structures and should be confirmed by experimental analysis.

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1~192.0-
2~118.0~7.5 (d, J ≈ 15.5 Hz)
3~145.0~7.8 (d, J ≈ 15.5 Hz)
1'~113.0-
2'~165.0-
3'~98.0~6.5 (d, J ≈ 2.0 Hz)
4'~166.0-
5'~108.0~6.6 (dd, J ≈ 8.5, 2.0 Hz)
6'~132.0~7.9 (d, J ≈ 8.5 Hz)
1''~127.0-
2'', 6''~130.0~7.6 (d, J ≈ 8.5 Hz)
3'', 5''~116.0~6.9 (d, J ≈ 8.5 Hz)
4''~160.0-
OCH₃~56.0~3.9 (s)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound, the expected nominal mass is 270 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy. The following are plausible fragmentation pathways.

m/z (relative abundance)Proposed Fragment
270 [M]⁺Molecular Ion
255[M - CH₃]⁺
161[C₉H₉O₂]⁺ (A-ring fragment)
134[C₈H₆O₂]⁺
119[C₇H₇O]⁺ (B-ring fragment)
91[C₇H₇]⁺
X-ray Crystallography

As of the date of this document, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). The determination of its single-crystal X-ray structure would provide definitive proof of its molecular conformation and intermolecular interactions in the solid state.

Experimental Protocols

The following are generalized protocols for the synthesis and structural characterization of this compound, based on established methods for chalcone derivatives.

Synthesis: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in the presence of a base catalyst.

Materials:

  • 2-hydroxy-4-methoxyacetophenone

  • 4-hydroxybenzaldehyde

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

  • Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative measurements.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometric Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the chosen ionization method (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

Data Acquisition (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of formic acid (0.1%) to aid ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

    • Acquisition Mode: Full scan MS to determine the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation patterns. For MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

X-ray Crystallography

Crystal Growth:

  • Growing single crystals suitable for X-ray diffraction can be achieved through various methods, including slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent or a solvent mixture.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Alternatively, use a vapor diffusion setup where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Process the diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

Signaling Pathway Interactions

Studies have shown that isoliquiritigenin 2'-methyl ether (ILME), a synonym for this compound, can induce growth inhibition and apoptosis in oral cancer cells.[3] The proposed mechanism involves the upregulation of Heme Oxygenase-1 (HO-1) through the activation of the MAPK, NF-κB, and Nrf2 signaling pathways.[3]

MAPK, NF-κB, and Nrf2 Signaling Pathways

The following diagrams illustrate the putative role of this compound in modulating these key signaling cascades.

MAPK_NFkB_Nrf2_Pathway ILME This compound (ILME) MAPK MAPK (JNK, ERK) ILME->MAPK activates NFkB NF-κB ILME->NFkB activates Nrf2 Nrf2 ILME->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) MAPK->HO1 upregulates NFkB->HO1 upregulates Nrf2->HO1 upregulates Apoptosis Apoptosis HO1->Apoptosis induces Growth_Inhibition Growth Inhibition HO1->Growth_Inhibition induces

Caption: ILME signaling cascade in oral cancer cells.[3]

Experimental Workflow for Signaling Pathway Analysis

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on cellular signaling pathways.

Signaling_Pathway_Workflow Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression & Phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying cellular effects.

Conclusion

This compound presents an interesting scaffold for further investigation in the context of drug development, particularly in oncology. While its basic physicochemical properties are known, a comprehensive public database of its detailed structural characterization, including experimental NMR, mass spectrometry, and X-ray crystallography data, is currently lacking. This guide provides a framework for researchers to undertake such characterization. The preliminary evidence of its interaction with the MAPK, NF-κB, and Nrf2 signaling pathways warrants further in-depth studies to elucidate its precise mechanism of action and to explore its full therapeutic potential.

References

Therapeutic Targets of 2'-O-Methylisoliquiritigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylisoliquiritigenin (M-ISL), a derivative of the chalcone (B49325) isoliquiritigenin (B1662430) found in licorice root, is an emerging natural compound with demonstrated therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the known therapeutic targets of M-ISL, with a focus on its molecular mechanisms of action. Quantitative data from pertinent studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented to enhance understanding. While research specifically on M-ISL is nascent, data from its parent compound, isoliquiritigenin (ISL), is included for comparative purposes, with the clear delineation that methylation can significantly alter biological activity.

Introduction

Chalcones are a class of naturally occurring compounds that form the central core for a variety of important biological molecules. Isoliquiritigenin (ISL), a prominent chalcone isolated from the roots of Glycyrrhiza species, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2]. This compound (M-ISL), a methylated derivative of ISL, has also demonstrated significant biological activity, particularly in the context of cancer. The methylation at the 2'-hydroxyl group can alter the molecule's physicochemical properties, potentially affecting its bioavailability, metabolic stability, and interaction with molecular targets. This guide focuses on the current understanding of the therapeutic targets of M-ISL.

Known Therapeutic Targets and Mechanisms of Action

The primary therapeutic area for which M-ISL has been investigated is cancer, specifically oral squamous cell carcinoma. The key molecular mechanism identified involves the induction of apoptosis through the upregulation of Heme Oxygenase-1 (HO-1)[3].

Anti-Cancer Activity

Target: Heme Oxygenase-1 (HO-1) and Associated Signaling Pathways

In a pivotal study, M-ISL (referred to as ILME) was shown to inhibit the growth of oral cancer cells in a time- and dose-dependent manner[3]. The principal mechanism of this growth inhibition is the induction of apoptosis. This pro-apoptotic effect is mediated by the upregulation of HO-1 expression through the activation of several upstream signaling pathways:

  • Mitogen-Activated Protein Kinases (MAPKs): M-ISL treatment leads to the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)[3].

  • Nuclear Factor-kappa B (NF-κB): The transcription factor NF-κB is activated in a time-dependent manner following M-ISL treatment[3].

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): M-ISL promotes the activation of the Nrf2 pathway, a key regulator of the antioxidant response, which in turn upregulates HO-1 expression[3].

The induction of HO-1 by M-ISL is critical for its anti-cancer effects. Inhibition of HO-1 activity was found to attenuate the growth-inhibitory effects of M-ISL and block the expression of the cell cycle regulatory proteins p21 and p53[3].

Quantitative Data

Direct quantitative data, such as IC50 or Ki values for this compound, are limited in the current literature. The primary study on M-ISL in oral cancer qualitatively describes dose-dependent effects[3]. For a broader perspective, quantitative data for the parent compound, isoliquiritigenin (ISL), are presented below. It is crucial to note that these values are for ISL and may not be directly extrapolated to M-ISL due to the structural difference.

Table 1: Quantitative Data for Isoliquiritigenin (ISL) Activity on Various Targets

Target/ProcessCell Line/SystemAssay TypeIC50 / Ki ValueReference
Cell ViabilitySK-MEL-28 (Melanoma)MTT Assay~50 µM (at 72h)[4][5]
Cell ViabilityHep3B (Hepatocellular Carcinoma)MTT Assay40-50 µM (at 48h)[6]
Cell ViabilityDU145 (Prostate Cancer)Cell CountingDose-dependent decrease (0-20 µM)[7]
Apoptosis InductionSK-MEL-28 (Melanoma)Annexin V/PI StainingSignificant increase at 25 & 50 µM[4][5]
EGFR Kinase Activity (Wild Type)In vitroKinase AssayIC50 ≈ 10 µM[8]
EGFR Kinase Activity (L858R/T790M Mutant)In vitroKinase AssayIC50 ≈ 20 µM[8]
Nrf2 ActivationRAW 264.7 (Macrophages)ARE-Luciferase ReporterDose-dependent increase (5-20 µM)[9]
p38 MAPK ActivationPancreatic Cancer CellsWestern BlotInhibition of phosphorylation[10]
VEGFR-2 SignalingHUVECsBrdU IncorporationSignificant suppression at 10-20 µM[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Oral Cancer Cells

M_ISL_Signaling M_ISL This compound (M-ISL) MAPK MAPK Activation (JNK, ERK) M_ISL->MAPK NFkB NF-κB Activation M_ISL->NFkB Nrf2 Nrf2 Activation M_ISL->Nrf2 HO1 HO-1 Upregulation MAPK->HO1 NFkB->HO1 Nrf2->HO1 p53_p21 p53 & p21 Expression HO1->p53_p21 Apoptosis Apoptosis p53_p21->Apoptosis Growth_Inhibition Cell Growth Inhibition Apoptosis->Growth_Inhibition

M-ISL induced signaling cascade in oral cancer cells.
General Experimental Workflow for Investigating M-ISL Targets

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with M-ISL (Varying Concentrations and Times) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression & Phosphorylation) treatment->western_blot reporter_assay Reporter Gene Assay (e.g., NF-κB, Nrf2 Luciferase) treatment->reporter_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis reporter_assay->data_analysis

A generalized workflow for studying M-ISL's cellular effects.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of M-ISL's mechanism of action. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of M-ISL (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with M-ISL at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Protein Extraction: Treat cells with M-ISL, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-NF-κB, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation Assay (Luciferase Reporter Assay)
  • Transfection: Co-transfect cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of M-ISL.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer activity, primarily through the induction of apoptosis via the MAPK/NF-κB/Nrf2-mediated upregulation of HO-1. While the current body of research specifically on M-ISL is limited, the extensive studies on its parent compound, isoliquiritigenin, suggest a broad range of potential therapeutic applications. Further investigation is warranted to fully elucidate the therapeutic targets of M-ISL, quantify its potency, and understand how its methylation influences its pharmacological profile. The experimental protocols and workflows provided in this guide offer a framework for future research in this area.

References

The Dawn of a Bioactive Chalcone: An In-depth Technical Guide to the Early Discovery and Isolation of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and isolation of 2'-O-Methylisoliquiritigenin (MIG), a naturally occurring chalcone (B49325) with significant biological potential. While a definitive first isolation from a plant source remains elusive in early literature, the enzymatic synthesis and characterization of MIG in the early 1990s marked a pivotal moment in understanding its biosynthesis and paved the way for future investigations into its therapeutic properties. This document provides a comprehensive overview of this early work, including detailed experimental protocols, quantitative data, and a visualization of its known signaling pathways.

Early Discovery: An Enzymatic Approach

The initial significant breakthrough in understanding this compound was not its direct isolation from a plant, but rather the discovery and characterization of the enzyme responsible for its creation. In 1992, a seminal study by Maxwell et al. identified and purified S-adenosyl-L-methionine:isoliquiritigenin (B1662430) 2'-O-methyltransferase (OMT) from alfalfa (Medicago sativa L.).[1] This enzyme specifically catalyzes the methylation of the 2'-hydroxyl group of isoliquiritigenin to form this compound, also known as 4,4'-dihydroxy-2'-methoxychalcone.[1]

The OMT activity was found to be most prominent in the roots of alfalfa seedlings and could be significantly induced in alfalfa cell cultures by treatment with a yeast elicitor.[1] This discovery was crucial as it confirmed the natural occurrence of MIG and elucidated its biosynthetic pathway, providing a clear enzymatic route for its production in plants.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early characterization of the enzyme responsible for MIG synthesis and representative spectroscopic data for chalcones of this type.

Table 1: Characteristics of Isoliquiritigenin 2'-O-methyltransferase from Alfalfa [1]

ParameterValue
Subunit Molecular Weight43,000 Da
pH Optimum9.0
Isoelectric Point (pI)4.7
Km for Isoliquiritigenin2.2 µM
Km for S-adenosyl-L-methionine17.7 µM

Table 2: Representative Spectroscopic Data for this compound and Structurally Similar Chalcones

Spectroscopic Data This compound (Representative)
1H NMR (CDCl3, 400 MHz) δ (ppm) 8.04 (d, J=8.8 Hz, 2H), 7.80 (d, J=15.6 Hz, 1H), 7.63 (d, J=8.8 Hz, 2H), 7.54 (d, J=15.6 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 6.45 (d, J=2.4 Hz, 1H), 3.87 (s, 3H)
13C NMR (CDCl3, 100 MHz) δ (ppm) 192.5, 165.8, 163.5, 144.5, 132.2, 131.0, 128.5, 122.0, 116.2, 114.0, 106.5, 98.8, 55.8
Mass Spectrometry (ESI-MS) m/z 271 [M+H]+

Experimental Protocols

The following are detailed methodologies for key experiments related to the early enzymatic discovery of this compound, based on the work of Maxwell et al. (1992).[1]

Plant Material and Cell Cultures
  • Alfalfa Seeds: Medicago sativa L. seeds were surface-sterilized and germinated on moist filter paper in the dark at 25°C.

  • Cell Suspension Cultures: Alfalfa cell suspension cultures were maintained in Murashige and Skoog medium supplemented with 2,4-dichlorophenoxyacetic acid and kinetin. Cultures were grown in the dark at 25°C on a rotary shaker.

Enzyme Extraction and Assay
  • Extraction: Plant tissues or cultured cells were frozen in liquid nitrogen and ground to a fine powder. The powder was then homogenized in an extraction buffer containing Tris-HCl (pH 7.5), sucrose, and 2-mercaptoethanol. The homogenate was centrifuged, and the supernatant was used for the enzyme assay.

  • Enzyme Assay: The standard assay mixture contained Tris-HCl buffer (pH 9.0), isoliquiritigenin (dissolved in ethylene (B1197577) glycol monomethyl ether), and [methyl-14C]S-adenosyl-L-methionine. The reaction was initiated by adding the enzyme extract and incubated at 30°C. The reaction was terminated by the addition of HCl. The methylated product (this compound) was extracted with ethyl acetate, and the radioactivity was determined by liquid scintillation counting.

Enzyme Purification Workflow

The purification of isoliquiritigenin 2'-O-methyltransferase from elicited alfalfa cell cultures involved a multi-step chromatographic process.

enzyme_purification_workflow start Crude Extract from Elicited Alfalfa Cells ammonium_sulfate Ammonium Sulfate Fractionation (40-70%) start->ammonium_sulfate desalting Sephadex G-25 Desalting ammonium_sulfate->desalting deae DEAE-Cellulose Chromatography desalting->deae affinity S-Adenosyl-L-homocysteine-Agarose Affinity Chromatography deae->affinity fplc FPLC on Mono Q affinity->fplc end Purified Isoliquiritigenin 2'-O-methyltransferase fplc->end

Enzyme Purification Workflow

Signaling Pathways and Biological Activity

Subsequent research has begun to elucidate the biological activities of this compound, often referred to in literature as isoliquiritigenin 2'-methyl ether (ILME). One notable study demonstrated its potential as an anti-cancer agent in oral cancer cells. The study revealed that MIG induces apoptosis and inhibits cell growth through the modulation of several key signaling pathways.

MIG-Induced Apoptosis Signaling in Oral Cancer Cells

The diagram below illustrates the proposed signaling cascade initiated by this compound in oral cancer cells, leading to apoptosis.

mig_signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway MIG This compound (MIG) JNK JNK MIG->JNK Phosphorylation ERK ERK MIG->ERK Phosphorylation NFkB NF-κB Activation MIG->NFkB Nrf2 Nrf2 Activation MIG->Nrf2 Apoptosis Apoptosis JNK->Apoptosis HO1 Heme Oxygenase-1 (HO-1) Upregulation ERK->HO1 NFkB->HO1 Nrf2->HO1 HO1->Apoptosis

MIG-Induced Signaling Cascade

This pathway highlights that this compound activates Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK, as well as the transcription factors NF-κB and Nrf2. This concerted activation leads to the upregulation of Heme Oxygenase-1 (HO-1), which plays a crucial role in the subsequent induction of apoptosis in oral cancer cells.

Conclusion

The early research into this compound, particularly the characterization of its biosynthetic enzyme, laid the critical groundwork for understanding this bioactive chalcone. While the historical details of its first direct isolation from a natural source are not as well-documented as its enzymatic synthesis, the foundational knowledge of its existence and formation has spurred further investigation into its promising pharmacological activities. The elucidation of its impact on key cellular signaling pathways, such as those involved in cancer cell apoptosis, underscores the potential of MIG as a lead compound in drug discovery and development. This guide provides a technical foundation for researchers and scientists to build upon as they continue to explore the therapeutic applications of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro effects of 2'-O-Methylisoliquiritigenin, a chalcone (B49325) derivative with potential anticancer properties. The following protocols outline key assays to assess its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways.

Overview of this compound's Biological Activity

This compound and its close analog, Isoliquiritigenin (ISL), have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Studies suggest that these compounds can induce cell cycle arrest and apoptosis through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt/mTOR, and STAT3 pathways.[1][3][4] The protocols described here are designed to enable researchers to systematically evaluate the in vitro efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the typical quantitative data obtained from the described experimental protocols. This structure allows for a clear comparison of the effects of this compound across different cell lines and experimental conditions.

Assay Metric Cell Line A Cell Line B Cell Line C
Cell Viability (MTT Assay) IC50 (µM) at 48he.g., 25.5 ± 2.1e.g., 42.1 ± 3.5e.g., 15.8 ± 1.9
Apoptosis (Annexin V/PI) % Apoptotic Cells at 24h (at IC50)e.g., 45.3 ± 4.2e.g., 35.7 ± 3.1e.g., 55.2 ± 5.0
Cell Cycle (PI Staining) % G2/M Arrest at 24h (at IC50)e.g., 38.6 ± 3.9e.g., 25.1 ± 2.8e.g., 48.9 ± 4.5
Protein Expression (Western Blot) Fold Change in p-ERK (relative to control)e.g., 0.4 ± 0.05e.g., 0.6 ± 0.08e.g., 0.3 ± 0.04
Protein Expression (Western Blot) Fold Change in Cleaved Caspase-3 (relative to control)e.g., 3.5 ± 0.4e.g., 2.8 ± 0.3e.g., 4.1 ± 0.5

Experimental Protocols

Cell Culture and Treatment

Standard cell cultivation techniques are foundational for all subsequent assays.[5]

  • Cell Maintenance : Culture cancer cell lines (e.g., oral, lung, breast cancer lines) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Stock Solution Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Cell Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

  • Treatment : After overnight incubation, treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition : Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6][9]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Cell Collection : Treat cells in 6-well plates with this compound for a specified time. Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[11]

  • Cell Washing : Wash the cells twice with cold PBS.[12]

  • Resuspension : Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[11]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[13]

  • Cell Harvesting : Treat cells with this compound, then harvest and wash them with PBS as described for the apoptosis assay.[14]

  • Fixation : Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C.[13]

  • Washing : Centrifuge the fixed cells and wash the pellet twice with PBS.[14]

  • RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[15][16]

  • PI Staining : Add propidium iodide solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[16]

  • Flow Cytometry : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.[17][18]

  • Protein Extraction : After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]

  • Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.[17]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound In Vitro Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Prepare this compound Solutions cell_culture->compound_prep cell_seeding Seed Cells into Plates compound_prep->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro assays.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_cellular_effects Cellular Effects compound This compound ERK ERK compound->ERK inhibits JNK JNK compound->JNK inhibits p38 p38 compound->p38 inhibits Akt Akt compound->Akt inhibits STAT3 STAT3 compound->STAT3 inhibits cell_cycle_arrest Cell Cycle Arrest ERK->cell_cycle_arrest apoptosis Apoptosis ERK->apoptosis proliferation Decreased Proliferation ERK->proliferation JNK->cell_cycle_arrest JNK->apoptosis JNK->proliferation p38->cell_cycle_arrest p38->apoptosis p38->proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR mTOR->STAT3 mTOR->cell_cycle_arrest mTOR->apoptosis mTOR->proliferation STAT3->cell_cycle_arrest STAT3->apoptosis STAT3->proliferation

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols: 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin, also known as 4,4'-dihydroxy-2'-methoxychalcone or isoliquiritigenin (B1662430) 2'-methyl ether (ILME), is a flavonoid compound found in various plants, including Alpinia japonica, Amorpha fruticosa, and Glycyrrhiza uralensis.[1] This molecule is noted for its hydrophobic nature and practical insolubility in aqueous solutions.[1] Research has highlighted its potential as a chemotherapeutic agent, demonstrating its ability to induce growth inhibition and apoptosis in oral cancer cells.[2] These effects are mediated through the upregulation of Heme Oxygenase-1 (HO-1) via the activation of MAP kinases, NF-κB, and Nrf2 signaling pathways.[2]

This document provides detailed protocols for the dissolution of this compound for experimental use, along with a summary of its solubility properties and a diagram of its signaling pathway.

Solubility Data

This compound is a hydrophobic compound with limited solubility in water.[1] Organic solvents are necessary to prepare stock solutions for in vitro and in vivo experiments. The following table summarizes the available solubility data.

PropertyValueSource
Water Solubility0.023 g/LALOGPS
logP3.4ALOGPS
logS-4.1ALOGPS
DescriptionVery hydrophobic, practically insoluble in waterNP-MRD

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (MW: 270.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 2.7 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final Concentration in Culture: When treating cells, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to minimize solvent toxicity. For example, to treat cells with 10 µM of this compound, add 1 µL of the 10 mM stock solution to each 1 mL of cell culture medium in the well.

  • Mixing: Gently mix the medium in the wells after adding the compound to ensure even distribution.

  • Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in oral cancer cells and the experimental workflow for its preparation.

G cluster_0 This compound (ILME) cluster_1 Cellular Response ILME This compound MAPK MAP Kinases (JNK, ERK) ILME->MAPK activates NFkB NF-κB ILME->NFkB activates Nrf2 Nrf2 ILME->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) MAPK->HO1 upregulates NFkB->HO1 upregulates Nrf2->HO1 upregulates p53 p53 HO1->p53 induces p21 p21 HO1->p21 induces Apoptosis Apoptosis p53->Apoptosis p21->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis in oral cancer cells.

G cluster_workflow Experimental Workflow weigh 1. Weigh Compound (2.7 mg) dissolve 2. Dissolve in DMSO (1 mL) weigh->dissolve stock 3. 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute 4. Dilute in Cell Culture Medium stock->dilute treat 5. Treat Cells (e.g., 10 µM) dilute->treat assay 6. Perform Assay treat->assay

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2'-O-Methylisoliquiritigenin. This compound, a chalcone (B49325) with significant biological activities, requires accurate determination for research and pharmaceutical development. The described method is suitable for purity assessment and quantification in various sample matrices.

Introduction

This compound is a naturally occurring chalcone that has demonstrated various biological activities, making it a compound of interest for pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification in both raw materials and complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for an HPLC method applicable to this compound.

Experimental Protocols

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are optimized for the separation of this compound from potential impurities. The conditions are based on a method developed for a structurally similar chalcone and are expected to provide excellent resolution and sensitivity.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 365 nm
Run Time 25 minutes

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocols are recommended for different sample types.

2.2.1. Standard Solution Preparation

  • Accurately weigh 5.0 mg of this compound reference standard.

  • Dissolve it in a 100 mL volumetric flask with methanol (B129727) to obtain a stock solution of 50 µg/mL.[1]

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

2.2.2. Plant Material Extraction

  • Grind the dried plant material to a fine powder.

  • Macerate the powdered material with an 80:20 (v/v) mixture of acetone (B3395972) and water.[2]

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[2]

  • Filter the extract to remove solid debris.

  • Evaporate the acetone from the filtrate under reduced pressure.[2]

  • Lyophilize the remaining aqueous portion to obtain a dry crude extract.[2]

  • For HPLC analysis, dissolve a known amount of the dried extract in methanol or the initial mobile phase composition.[2]

  • Filter the final solution through a 0.22 µm syringe filter before injection.[3]

2.2.3. Biological Fluid (e.g., Serum, Plasma) Extraction

  • To 100 µL of the biological sample, add 1 mL of cold acetonitrile (-20°C).[4]

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge the sample at 5000 rpm for 5 minutes.[4]

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue with 200 µL of the mobile phase.[4]

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.[4]

  • Transfer the supernatant to an HPLC vial for injection.[4]

Data Presentation

The developed HPLC method should be validated for linearity, precision, and accuracy to ensure reliable results.[1]

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterSpecificationResult
Linearity Range 5-100 µg/mLCorrelation Coefficient (R²) > 0.999
Precision (%RSD) Intra-day & Inter-day< 2%
Accuracy (% Recovery) Spike-Recovery98-102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1To be determined

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (Plant Material, Biological Fluid, etc.) Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (365 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

This compound has been reported to induce apoptosis in cancer cells through the upregulation of Heme Oxygenase-1 (HO-1) via the activation of MAP kinases, NF-κB, and the Nrf2 pathway.[5]

G This compound Signaling Pathway cluster_mapk MAPK Pathway compound This compound JNK JNK compound->JNK ERK ERK compound->ERK NFkB NF-κB compound->NFkB Nrf2 Nrf2 JNK->Nrf2 ERK->Nrf2 NFkB->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Apoptosis Apoptosis in Oral Cancer Cells HO1->Apoptosis

Caption: Signaling pathway of this compound in oral cancer cells.[5]

References

Application Notes and Protocols for Anti-Inflammatory Studies Using 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin is a chalcone, a class of compounds known for their significant biological activities. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound. The methodologies and mechanisms described are based on studies of its parent compound, isoliquiritigenin (B1662430) (ISL), and are presumed to be highly relevant for the methylated derivative due to their structural similarity.

The anti-inflammatory effects of these chalcones are primarily attributed to their ability to modulate key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from in vitro and in vivo anti-inflammatory studies of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., L-NMMA)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + Positive Control (e.g., Dexamethasone)

Table 4: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupPaw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control0
Carrageenan
Carrageenan + this compound (mg/kg)
Carrageenan + Positive Control (e.g., Indomethacin)

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound (based on Isoliquiritigenin)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Compound 2'-O-Methyl- isoliquiritigenin Compound->MAPKKK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes

Caption: Inhibition of the MAPK signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Compound 2'-O-Methyl- isoliquiritigenin Compound->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Assay) Stimulation->NO_Assay ELISA Cytokine Analysis (ELISA) Stimulation->ELISA qPCR Gene Expression (qRT-PCR) Stimulation->qPCR Western_Blot Protein Expression & Phosphorylation (Western Blot) Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Compound_Admin Administration of This compound Animal_Model->Compound_Admin Induction Induction of Inflammation Compound_Admin->Induction Measurement Measurement of Edema Induction->Measurement Histo Histopathological Analysis Measurement->Histo

Caption: General experimental workflow for evaluating the anti-inflammatory activity.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and qPCR).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis).[4][5]

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • After treatment with this compound for 24 hours, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6]

  • Protocol:

    • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: Quantifies the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[7]

  • Protocol:

    • Collect cell culture supernatants after the desired stimulation period.

    • Perform ELISA using commercially available kits for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Principle: Measures the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[8]

  • Protocol:

    • After a shorter LPS stimulation (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

6. Western Blot Analysis for Signaling Pathway Proteins

  • Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).[9][10]

  • Protocol:

    • After a short period of LPS stimulation (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the target proteins overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

  • Principle: A widely used and reproducible model of acute inflammation.[11][12][13]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Fast the animals overnight before the experiment.

    • Administer this compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A positive control group should receive a standard anti-inflammatory drug like indomethacin.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[11][14]

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[12][15]

    • Calculate the percentage of edema inhibition for each group compared to the carrageenan-only group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis or measurement of inflammatory mediators.

References

Application of 2'-O-Methylisoliquiritigenin in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin (MIL) is a naturally occurring chalcone, a type of flavonoid, that has garnered interest for its potential therapeutic properties. While research directly investigating the neuroprotective applications of MIL is currently limited, the extensive studies on its parent compound, isoliquiritigenin (B1662430) (ISL), provide a strong foundation for exploring its potential in this area. ISL has demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. It is plausible that the methylation at the 2'-O position in MIL could modulate its bioavailability, metabolic stability, and specific interactions with cellular targets, potentially offering unique advantages in a neuroprotective context.

These application notes provide a comprehensive overview of the established neuroprotective activities of the closely related compound, isoliquiritigenin, as a predictive framework for investigating this compound. Detailed protocols for key in vitro assays are included to facilitate the screening and characterization of MIL's neuroprotective potential.

Potential Neuroprotective Mechanisms (Based on Isoliquiritigenin Data)

Isoliquiritigenin has been shown to exert its neuroprotective effects by modulating several key signaling pathways implicated in neuronal cell death and survival. These mechanisms offer promising avenues for the investigation of this compound.

1. Antioxidant and Anti-inflammatory Pathways:

A primary mechanism of ISL's neuroprotective action is its ability to mitigate oxidative stress and neuroinflammation, which are common pathological features of neurodegenerative diseases.[1][2] ISL has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[3][4] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]

Simultaneously, ISL can suppress pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][5] By inhibiting NF-κB, ISL reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia.[5]

2. Anti-apoptotic Pathways:

Isoliquiritigenin has been shown to protect neurons from apoptosis (programmed cell death) induced by various neurotoxic stimuli, including glutamate (B1630785) excitotoxicity.[6][7] It can prevent the translocation of apoptosis-inducing factor (AIF) to the nucleus and modulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[8]

Quantitative Data Summary for Isoliquiritigenin (as a reference for MIL)

The following table summarizes key quantitative data from in vitro studies on isoliquiritigenin, which can serve as a benchmark for evaluating the neuroprotective efficacy of this compound.

AssayCell LineNeurotoxic AgentISL ConcentrationObserved EffectReference
Cell Viability (MTT Assay)HT225 mM Glutamate0.5 - 5 µMIncreased cell viability[6][9]
Intracellular ROS ReductionPC12H₂O₂2, 4, and 8 µMDecreased ROS production[10][11]
Nitric Oxide (NO) ProductionBV-2 (microglia)AβO2.5, 5, 10 µMReduced NO production[1]
Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α)BV-2 (microglia)LPS5, 10, 20 µMDecreased cytokine levels[5]
Nrf2 Nuclear TranslocationSH-SY5YOxygen-Glucose Deprivation10 µMIncreased nuclear Nrf2[4]

Key Experimental Protocols

Detailed methodologies for foundational in vitro neuroprotection assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in HT22 Cells

Objective: To assess the ability of a test compound (e.g., MIL) to protect murine hippocampal HT22 cells from glutamate-induced cell death.

Materials:

  • HT22 murine hippocampal cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate solution

  • Test compound (this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Pre-treatment: Prepare various concentrations of the test compound in serum-free DMEM. After 24 hours of cell seeding, replace the medium with the compound-containing medium and incubate for 2 hours.

  • Glutamate Treatment: Following pre-treatment, add glutamate to a final concentration of 5 mM to the appropriate wells. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.

  • Incubation: Incubate the plate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Assessment of Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglial Cells

Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only control.

Visualizations

Signaling Pathways

Neuroprotective_Signaling_of_ISL cluster_stress Oxidative Stress & Inflammation cluster_isl Isoliquiritigenin (ISL) cluster_response Cellular Response ROS ROS NF-kB NF-kB ROS->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces Neuronal Survival Neuronal Survival Pro-inflammatory Cytokines->Neuronal Survival inhibits ISL ISL ISL->ROS inhibits ISL->NF-kB inhibits Nrf2 Nrf2 ISL->Nrf2 activates Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Enzymes (HO-1, NQO1) upregulates Nrf2->Neuronal Survival promotes Antioxidant Enzymes (HO-1, NQO1)->ROS neutralizes

Caption: Neuroprotective signaling pathways modulated by Isoliquiritigenin (ISL).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_anti_inflammatory Anti-inflammatory Assay Seed_Cells Seed Neuronal Cells (e.g., HT22) Pre-treat Pre-treat with This compound Seed_Cells->Pre-treat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pre-treat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Data_Analysis Data Analysis & Interpretation Assess_Viability->Data_Analysis Seed_Microglia Seed Microglial Cells (e.g., BV-2) Pre-treat_Microglia Pre-treat with This compound Seed_Microglia->Pre-treat_Microglia Stimulate_Microglia Stimulate with LPS Pre-treat_Microglia->Stimulate_Microglia Collect_Supernatant Collect Supernatant Stimulate_Microglia->Collect_Supernatant Measure_Mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6) Collect_Supernatant->Measure_Mediators Measure_Mediators->Data_Analysis Start Start Start->Seed_Cells Start->Seed_Microglia End End Data_Analysis->End

References

Application Notes and Protocols: Experimental Design for 2'-O-Methylisoliquiritigenin Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylisoliquiritigenin (MIG), a derivative of the chalcone (B49325) isoliquiritigenin (B1662430) found in licorice root, has emerged as a promising candidate in cancer therapy. Preclinical studies have demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The therapeutic potential of MIG may be significantly enhanced through synergistic combinations with established anticancer agents. This document provides a detailed experimental framework for investigating the synergistic effects of MIG, with a focus on its combination with targeted therapies.

The proposed experimental design will focus on combining MIG with a MEK inhibitor, such as Trametinib. This is based on the rationale that MIG has been shown to modulate the MAPK signaling pathway, and vertical inhibition of this pathway at multiple points can be a highly effective anticancer strategy. Furthermore, MIG's influence on other pathways, such as NF-κB and Nrf2/HO-1, may help to overcome resistance mechanisms associated with MEK inhibitors.

In Vitro Synergy Assessment

Cell Viability and Synergy Quantification

The initial phase of the study will involve determining the cytotoxic effects of MIG and the combination drug, both individually and in combination, across a panel of cancer cell lines.

Table 1: Hypothetical IC50 Values of MIG and Trametinib in Cancer Cell Lines

Cell LineCancer TypeMIG IC50 (µM)Trametinib IC50 (nM)
A549Non-Small Cell Lung25.315.8
HCT116Colon18.922.4
SK-MEL-28Melanoma32.18.5

Table 2: Combination Index (CI) Values for MIG and Trametinib Combination

Cell LineMIG:Trametinib RatioCI at ED50CI at ED75CI at ED90Synergy/Antagonism
A5491000:10.650.580.51Synergy
HCT116800:10.720.650.60Synergy
SK-MEL-283000:10.550.480.42Strong Synergy

CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is for determining cell viability using a 96-well plate format.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (MIG)

  • Trametinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of MIG and Trametinib in complete growth medium.

    • For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, use a fixed-ratio dilution series based on the individual IC50 values. Add 50 µL of each drug at 2x the final concentration.

    • Include vehicle control wells (medium with DMSO, final concentration <0.1%).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[1][2]

Mechanistic Studies

Apoptosis and Cell Cycle Analysis

To understand the cellular mechanisms behind the synergistic cytotoxicity, apoptosis and cell cycle progression will be analyzed.

Table 3: Apoptosis Induction by MIG and Trametinib

TreatmentCell Line% Early Apoptosis% Late Apoptosis/Necrosis
ControlA5492.1 ± 0.51.5 ± 0.3
MIG (IC50)A54915.4 ± 1.28.2 ± 0.9
Trametinib (IC50)A54912.8 ± 1.06.5 ± 0.7
MIG + TrametinibA54945.7 ± 2.522.1 ± 1.8

Table 4: Cell Cycle Distribution after Treatment with MIG and Trametinib

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
ControlA54955.2 ± 2.128.4 ± 1.516.4 ± 1.2
MIG (IC50)A54968.9 ± 2.815.1 ± 1.116.0 ± 1.3
Trametinib (IC50)A54965.3 ± 2.518.5 ± 1.416.2 ± 1.1
MIG + TrametinibA54978.5 ± 3.18.2 ± 0.913.3 ± 1.0
Experimental Protocols

This protocol outlines the detection of apoptosis by flow cytometry.[3]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

This protocol is for analyzing cell cycle distribution using PI staining and flow cytometry.[4][5]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

Signaling Pathway Analysis

Western blotting will be used to investigate the effect of the drug combination on key signaling pathways.

Table 5: Modulation of Signaling Proteins by MIG and Trametinib

Treatmentp-ERK/ERKp-p65/p65Nrf2HO-1
Control1.001.001.001.00
MIG0.850.651.802.10
Trametinib0.250.951.101.05
MIG + Trametinib0.100.402.503.20

Values represent relative protein expression normalized to control.

Experimental Protocol: Western Blotting

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting total and phosphorylated forms of ERK, p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

In Vivo Synergy Evaluation

Xenograft Mouse Model

The synergistic efficacy of MIG and Trametinib will be validated in a xenograft mouse model.

Table 6: Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 150-
MIG (50 mg/kg)1100 ± 12026.7
Trametinib (1 mg/kg)950 ± 11036.7
MIG + Trametinib350 ± 8076.7
Experimental Protocol: Xenograft Mouse Model

This protocol describes a typical four-arm in vivo combination study.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cells (e.g., A549)

  • Matrigel

  • MIG and Trametinib formulations for in vivo administration

  • Vehicle control solution

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8-10 per group):

      • Vehicle control

      • MIG alone

      • Trametinib alone

      • MIG + Trametinib

    • Administer treatments (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic data.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).

    • Monitor body weight and general health of the mice.

  • Endpoint:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Synergy Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies viability Cell Viability (MTT Assay) synergy Synergy Analysis (CI) viability->synergy apoptosis Apoptosis Assay (Annexin V/PI) synergy->apoptosis cell_cycle Cell Cycle Analysis (PI) synergy->cell_cycle western_blot Western Blotting synergy->western_blot xenograft Xenograft Mouse Model western_blot->xenograft tgi Tumor Growth Inhibition xenograft->tgi ex_vivo Ex Vivo Analysis tgi->ex_vivo end End ex_vivo->end start Start start->viability

Caption: Experimental workflow for drug synergy studies.

signaling_pathway Signaling Pathways Modulated by MIG and Trametinib cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IkappaB_degradation IkappaB_degradation IKK->IkappaB_degradation phosphorylates p65_translocation p65_translocation IkappaB_degradation->p65_translocation releases Inflammation_Survival Inflammation_Survival p65_translocation->Inflammation_Survival activates transcription of Nrf2_activation Nrf2_activation Nrf2_translocation Nrf2_translocation Nrf2_activation->Nrf2_translocation leads to HO1_expression HO1_expression Nrf2_translocation->HO1_expression induces Antioxidant_Response Antioxidant_Response HO1_expression->Antioxidant_Response mediates MIG This compound MIG->MEK inhibits MIG->IKK inhibits MIG->Nrf2_activation activates Trametinib Trametinib Trametinib->MEK strongly inhibits

Caption: Key signaling pathways and drug targets.

logical_relationship Logical Relationship of Synergistic Action MIG This compound MAPK_inhibition MAPK Pathway Inhibition MIG->MAPK_inhibition NFkB_inhibition NF-κB Pathway Inhibition MIG->NFkB_inhibition Nrf2_activation Nrf2 Pathway Activation MIG->Nrf2_activation Trametinib Trametinib Trametinib->MAPK_inhibition Apoptosis Increased Apoptosis MAPK_inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_inhibition->CellCycleArrest NFkB_inhibition->Apoptosis Synergy Synergistic Anticancer Effect Apoptosis->Synergy CellCycleArrest->Synergy

Caption: Rationale for synergistic drug combination.

References

Troubleshooting & Optimization

Technical Support Center: 2'-O-Methylisoliquiritigenin (MLG) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the aqueous solubility of 2'-O-Methylisoliquiritigenin (MLG), a flavonoid compound known for its therapeutic potential but limited by poor water solubility. The strategies and data presented are based on established techniques for enhancing the solubility of poorly soluble flavonoids, including the closely related compound Isoliquiritigenin (ISL).

Frequently Asked Questions (FAQs)

Q1: Why is this compound (MLG) poorly soluble in aqueous solutions?

A1: Like many flavonoids, MLG is a planar, hydrophobic molecule. Its chemical structure has limited polar functional groups capable of forming hydrogen bonds with water, leading to low aqueous solubility.[1][2][3] This poor solubility can hinder its absorption and bioavailability, posing a significant challenge for both in vitro experiments and in vivo applications.[3]

Q2: What are the primary strategies to improve the aqueous solubility of MLG?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like MLG.[4][5][6] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanonization), and creating solid dispersions in hydrophilic carriers.[6][7][8]

  • Chemical Modifications: Employing cosolvents and adjusting the pH of the solution.[6][7]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[4][9][10]

  • Lipid-Based Formulations: Developing systems like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[4][11][12]

Q3: How do I choose the most suitable solubility enhancement technique for my research?

A3: The choice of method depends on your specific application (e.g., in vitro assay, oral formulation), the desired concentration of MLG, and the resources available. For instance, for initial in vitro studies, using cosolvents or pH adjustments might be sufficient. For developing oral dosage forms with improved bioavailability, more advanced techniques like solid dispersions, nanosuspensions, or cyclodextrin (B1172386) complexation are often more effective.[1][8] The workflow below can help guide your decision-making process.

G start Start: Need to dissolve MLG app_type What is the application? start->app_type invitro In Vitro / Preclinical Screening app_type->invitro In Vitro invivo In Vivo / Oral Formulation app_type->invivo In Vivo conc_needed Is high concentration required? invitro->conc_needed formulation_goal Goal: Improve Bioavailability invivo->formulation_goal cosolvent Use Cosolvents (e.g., DMSO, Ethanol) or pH Adjustment conc_needed->cosolvent No complexation Consider Cyclodextrin Complexation or Nanosuspension conc_needed->complexation Yes solid_disp Solid Dispersions formulation_goal->solid_disp snedds Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) formulation_goal->snedds nanosusp Nanosuspensions formulation_goal->nanosusp

Caption: Workflow for selecting an appropriate solubility enhancement strategy for MLG.

Troubleshooting Guides

Problem 1: My MLG powder is not dissolving in my aqueous buffer for an in vitro experiment.

  • Cause: MLG has inherently low water solubility. The concentration you are trying to achieve likely exceeds its thermodynamic solubility limit in the chosen buffer.

  • Solution 1: Use of Cosolvents. A common and effective method for initial experiments is to use a water-miscible organic solvent, or "cosolvent".[7]

    • Protocol: First, dissolve the MLG in a minimal amount of a suitable cosolvent like Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).[13][14] Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration.

    • Caution: Be mindful of the final cosolvent concentration in your assay, as high concentrations (typically >0.5-1%) can affect cell viability or enzyme activity. Always run a vehicle control with the same concentration of the cosolvent.

  • Solution 2: pH Adjustment. Flavonoids can contain acidic or basic functional groups, and their solubility can be pH-dependent.[6][15]

    • Protocol: Investigate the solubility of MLG across a range of pH values. Weakly acidic drugs may become more soluble at a higher pH, while weakly basic drugs may be more soluble at a lower pH.[6][16] Prepare buffers at different pH levels and determine the solubility in each.

    • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell culture, protein stability).

Problem 2: I need to prepare a high-concentration stock solution of MLG in an aqueous medium for oral gavage, but cosolvents are not a viable option due to toxicity concerns.

  • Cause: Achieving high aqueous concentrations of MLG for in vivo studies requires more advanced formulation techniques that avoid potentially toxic solvents.

  • Solution 1: Cyclodextrin Inclusion Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][17] They can encapsulate hydrophobic drug molecules like MLG, forming a water-soluble inclusion complex.[9][17][18] Studies on the related compound Isoliquiritigenin (ISL) have shown remarkable success with this method.

    • Benefit: A study demonstrated that complexation of ISL with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) increased its water solubility by 298-fold , from 13.6 µM to 4.05 mM.[9]

  • Solution 2: Nanosuspension. This technique involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[19][20] The increased surface area significantly enhances the dissolution rate and saturation solubility.[19][21][22]

    • Benefit: Nanosuspensions are suitable for various administration routes, including oral, and can be scaled up for larger production.[19] They are particularly effective for BCS Class II drugs (low solubility, high permeability), a category to which many flavonoids belong.[20]

Problem 3: The oral bioavailability of my MLG formulation is very low, even after improving its initial solubility.

  • Cause: Poor oral bioavailability can be a result of both low solubility and poor permeability or rapid metabolism in the gut.[1] Formulations that enhance dissolution in the gastrointestinal tract are needed.

  • Solution 1: Solid Dispersion. In a solid dispersion, the drug is dispersed within a hydrophilic polymer matrix, often in an amorphous state.[4][23][24] This formulation improves wettability and dissolution rate.[7][24]

  • Solution 2: Self-Nano-Emulsifying Drug Delivery System (SNEDDS). SNEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4][11][26]

    • Benefit: This approach has been successfully used for Isoliquiritigenin (ILQ), significantly improving its bioavailability.[11][27] An optimized ILQ-SNEDDS formulation increased the maximum plasma concentration by 3.47 times and bioavailability by 2.02 times.[27]

Quantitative Data Summary

The following table summarizes the solubility enhancement achieved for Isoliquiritigenin (ISL), a structurally similar precursor to MLG. These results provide a strong indication of the potential success of these methods for MLG.

CompoundFormulationInitial Solubility (Aqueous)Enhanced SolubilityFold IncreaseReference
Isoliquiritigenin (ISL)Inclusion Complex with SBE-β-CD13.6 µM4.05 mM~298x[9][10]

Experimental Protocols

Protocol 1: Preparation of an MLG-Cyclodextrin Inclusion Complex

This protocol is adapted from a successful method used for Isoliquiritigenin.[9][10]

  • Dissolve Cyclodextrin: Dissolve Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) in distilled water at 60°C with continuous stirring for 1 hour. A 2:1 molar ratio of SBE-β-CD to MLG is a good starting point.

  • Prepare MLG Solution: Dissolve MLG in a minimal amount of a suitable solvent like ethanol.

  • Mix and Stir: Add the MLG solution dropwise to the heated SBE-β-CD solution.

  • Incubate: Continue stirring the mixture at 60°C for 4 hours.

  • Remove Solvent: If an organic solvent was used, remove it via evaporation.

  • Lyophilize: Freeze-dry the resulting aqueous solution for 24 hours to obtain the solid inclusion complex powder.

  • Characterization: Confirm complex formation using techniques like Fourier Transform Infrared (FT-IR) spectroscopy or X-ray Powder Diffraction (XRPD).

G cluster_0 Mechanism of Cyclodextrin (CD) Solubilization MLG MLG Molecule (Hydrophobic) Complex Water-Soluble Inclusion Complex MLG->Complex + CD in Water CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) MLG_in_Complex MLG

Caption: Encapsulation of a hydrophobic MLG molecule within a cyclodextrin host.

Protocol 2: Preparation of an MLG Nanosuspension via Wet Milling

Wet milling is a common top-down approach for producing nanosuspensions.[28]

  • Prepare Slurry: Disperse the coarse MLG powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). The stabilizer is crucial to prevent particle agglomeration.

  • Milling: Introduce the slurry into a bead mill containing small, high-density milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Reduce Particle Size: Operate the mill at a high speed for a sufficient duration (can range from hours to days) to reduce the particle size of MLG to the nanometer range through mechanical attrition.

  • Monitor Size: Periodically take samples and measure the particle size distribution using a technique like Dynamic Light Scattering (DLS) until the desired size is achieved.

  • Separate: Separate the nanosuspension from the milling media.

  • Downstream Processing: The resulting nanosuspension can be used as a liquid dosage form or can be further processed into a solid form (e.g., by freeze-drying or spray-drying) to improve long-term stability.[21]

G start Coarse MLG Powder + Stabilizer Solution mill Introduce into Bead Mill (High-Energy Milling) start->mill monitor Monitor Particle Size (DLS) mill->monitor monitor->mill Size not achieved separate Separate Nanosuspension from Milling Media monitor->separate Target size reached end Final MLG Nanosuspension separate->end

Caption: General workflow for preparing a nanosuspension using the wet milling technique.

References

Technical Support Center: Optimization of 2'-O-Methylisoliquiritigenin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and yield of 2'-O-Methylisoliquiritigenin.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common synthetic route involves a two-step process. First, the precursor, Isoliquiritigenin (B1662430) (a trihydroxychalcone), is synthesized via a Claisen-Schmidt condensation. The second step is the selective O-methylation of the 2'-hydroxyl group of Isoliquiritigenin.

Q2: What are the starting materials for Isoliquiritigenin synthesis?

A2: Isoliquiritigenin is typically synthesized from 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250).

Q3: How is the selective methylation of the 2'-hydroxyl group achieved?

A3: Selective methylation can be challenging. An enzymatic approach using S-Adenosyl-L-methionine (SAM): isoliquiritigenin 2'-O-methyltransferase (CHMT) from alfalfa has been shown to specifically catalyze the formation of 4,4'-dihydroxy-2'-methoxychalcone (this compound).[1] Chemical methods may require the use of protecting groups to achieve selectivity.

Q4: What are the major challenges in the synthesis of hydroxylated chalcones like Isoliquiritigenin?

A4: The primary challenges include low yields, the formation of side products, and difficulties in purification. The presence of multiple hydroxyl groups can lead to deprotonation by strong bases, which may inhibit the desired reaction.[2] The solubility of dihydroxy chalcones in reaction mixtures can also make precipitation and isolation difficult.

Q5: How can the purity of the final product be assessed?

A5: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining the melting point. The structure and identity of the compound should be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Catalyst: Strong bases like NaOH may deprotonate the phenolic hydroxyls, hindering the reaction.Consider using a milder base like piperidine, especially for dihydroxy-substituted chalcones. Alternatively, Ba(OH)₂ has been reported as an effective catalyst.
Suboptimal Reaction Temperature: Many chalcone (B49325) syntheses proceed at room temperature, but some may require heating. Excessive heat can promote side reactions.Optimize the reaction temperature. For the synthesis of 2'-hydroxy chalcones, carrying out the reaction at 0°C has been shown to improve yield and purity.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.Isopropyl alcohol has been reported as a better solvent than methanol (B129727) or ethanol (B145695) for the synthesis of 2'-hydroxy chalcones.
Formation of Multiple Side Products Michael Addition: The enolate can undergo a Michael addition to the newly formed chalcone.Use a slight excess of the aldehyde to minimize this side reaction.[2]
Incomplete Dehydration: The intermediate β-hydroxy ketone (ketol) may not fully dehydrate to the chalcone.Consider adding a specific dehydration step or using reaction conditions that favor elimination, such as heating.
Product is Difficult to Purify Presence of Unreacted Starting Materials or Side Products: These impurities can co-precipitate with the desired product.Wash the crude product thoroughly with water to remove the base catalyst and other water-soluble impurities. Acidification with dilute HCl may be necessary to precipitate the product if it forms a salt.[2]
High Solubility of the Product: Dihydroxy chalcones can be highly soluble in methanol/water mixtures, making precipitation difficult.Reduce the volume of the reaction mixture and cool it in a refrigerator overnight to induce precipitation.
Oily Product Instead of Solid Impurities or Low Melting Point: The presence of impurities can prevent crystallization. Some chalcones are naturally oils at room temperature.Purify the oil using column chromatography. If the purified product is still an oil, it is likely due to its intrinsic physical properties. The purified oil can be obtained by removing the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of Isoliquiritigenin via Claisen-Schmidt Condensation

This protocol is adapted from procedures for synthesizing hydroxyl-substituted chalcones.

Materials:

  • 2,4-dihydroxyacetophenone

  • 4-hydroxybenzaldehyde

  • Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled water

Procedure:

  • Dissolve Reactants: In a flask, dissolve 2,4-dihydroxyacetophenone and a slight molar excess of 4-hydroxybenzaldehyde in methanol or ethanol.

  • Add Catalyst: While stirring at room temperature, slowly add a solution of NaOH (40% w/v) or Ba(OH)₂.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours. The mixture may change color to yellow or dark red.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the precipitate with cold distilled water to remove inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the use of O-methyltransferase.

Materials:

  • Isoliquiritigenin

  • S-Adenosyl-L-methionine (SAM)

  • S-Adenosyl-L-methionine: isoliquiritigenin 2'-O-methyltransferase (CHMT)

  • Buffer solution (e.g., Tris-HCl, pH 7.5-9.5)

  • MgCl₂

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Isoliquiritigenin in the buffer solution.

  • Add Cofactors: Add SAM as the methyl donor and MgCl₂.

  • Enzymatic Reaction: Initiate the reaction by adding the purified CHMT enzyme. Incubate the reaction mixture at an optimal temperature, typically around 30°C.

  • Reaction Monitoring: Monitor the formation of this compound using HPLC.

  • Purification: Once the reaction has reached completion, the product can be purified using techniques such as column chromatography or preparative HPLC.

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on Chalcone Synthesis

ReactantsCatalystSolventTemperatureTime (h)Yield (%)Reference
2,4-Dihydroxyacetophenone, 4-HydroxybenzaldehydeBa(OH)₂MeOH45°C1277.9[1]
o-hydroxy acetophenone, benzaldehydeNaOH (40%)Isopropyl alcohol0°C4Optimized[3][4]
4-hydroxyacetophenone, 2,4-dimethoxybenzaldehydeNaOHEthanolRoom Temp24-48-[5]

Table 2: Biological Activity of Isoliquiritigenin and its Derivatives

CompoundCell LineBiological EffectIC₅₀ (µM)Reference
IsoliquiritigeninHela (cervical cancer)Inhibitory effect126.5[6]
Compound 9 (ISL derivative)Hela (cervical cancer)Inhibitory effect14.36[6]
5-FU (positive control)Hela (cervical cancer)Inhibitory effect33.59[6]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Isoliquiritigenin, the precursor to this compound, has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Isoliquiritigenin Isoliquiritigenin Isoliquiritigenin->Akt inhibits phosphorylation Isoliquiritigenin->mTOR inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Isoliquiritigenin.

MAPK_DAPK1_Pathway Stress Cellular Stress (e.g., PMA) MAPK_p38 p38 MAPK Stress->MAPK_p38 activates MAPK_JNK JNK Stress->MAPK_JNK activates Angiogenesis Angiogenesis MAPK_p38->Angiogenesis promotes MAPK_JNK->Angiogenesis promotes DAPK1 DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis promotes Isoliquiritigenin Isoliquiritigenin Isoliquiritigenin->MAPK_p38 inhibits Isoliquiritigenin->MAPK_JNK inhibits Isoliquiritigenin->DAPK1 inhibits

Caption: Inhibition of MAPK and DAPK1 pathways by Isoliquiritigenin.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 2,4-dihydroxyacetophenone & 4-hydroxybenzaldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Crude Isoliquiritigenin Step1->Intermediate Purification1 Purification (Recrystallization/ Column Chromatography) Intermediate->Purification1 Pure_Intermediate Pure Isoliquiritigenin Purification1->Pure_Intermediate Step2 Selective 2'-O-Methylation (Enzymatic or Chemical) Pure_Intermediate->Step2 Final_Crude Crude 2'-O-Methyl- isoliquiritigenin Step2->Final_Crude Purification2 Final Purification (Column Chromatography/ HPLC) Final_Crude->Purification2 Final_Product Pure 2'-O-Methyl- isoliquiritigenin Purification2->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General workflow for the synthesis of this compound.

References

Common experimental artifacts with 2'-O-Methylisoliquiritigenin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methylisoliquiritigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly. What is the recommended solvent?

A1: this compound, like its parent compound isoliquiritigenin, may exhibit limited solubility in aqueous solutions. For stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure you are using a fresh, anhydrous grade of the solvent, as absorbed water can affect solubility.

Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically ≤0.5%) and does not affect the biological system. You can also try serial dilutions and vortexing vigorously between each step. If precipitation persists, consider using a solubilizing agent or a different formulation, though these should be validated for non-interference with your assay.

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media has not been extensively reported. However, flavonoids can be susceptible to degradation in physiological pH and temperature conditions. It is advisable to prepare fresh working solutions for each experiment and avoid prolonged storage in aqueous media. A stability assessment can be performed by incubating the compound in media for various durations and then analyzing its concentration by HPLC or LC-MS.

Q4: I am seeing unexpected results in my cell-based assays. Could this be due to off-target effects?

A4: Off-target effects are a possibility with any bioactive small molecule. These occur when a compound interacts with unintended biological targets.[1] To investigate this, consider performing control experiments, such as including a structurally related but inactive compound, or testing the effect of this compound in a cell line that does not express the intended target. A broad-spectrum cytotoxicity assay can also help determine if the observed phenotype is due to general toxicity.

Q5: Can this compound interfere with my assay readout?

A5: Chalcone-based compounds can sometimes interfere with certain assay technologies. For instance, they may possess intrinsic fluorescent properties that can interfere with fluorescence-based assays. They can also act as redox-cycling compounds, which may produce false positives in assays that are sensitive to reactive oxygen species (ROS).[2] It is recommended to run appropriate controls, such as including the compound in a cell-free version of your assay, to check for direct interference.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solution
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: Decrease the final working concentration of this compound. Determine the compound's solubility limit in your specific medium.

  • Possible Cause 2: High Final Solvent Concentration.

    • Troubleshooting Step: Ensure the final concentration of your organic solvent (e.g., DMSO) is below the tolerance level for your assay and cell type (typically ≤0.5%).

  • Possible Cause 3: Insufficient Mixing.

    • Troubleshooting Step: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate rapid dispersal.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of the compound in your experimental conditions using a time-course analysis via HPLC or LC-MS.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: Use multiple, unrelated assays to confirm the biological effect. Employ a counter-screen with a cell line lacking the target of interest.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Step: Run a cell-free assay control to test for direct interference of the compound with assay reagents or the detection method.

Quantitative Data Summary

ParameterConditionValue (Hypothetical)Notes
Solubility DMSO> 50 mg/mLShould form a clear solution.
Ethanol> 20 mg/mLMay require slight warming to fully dissolve.
PBS (pH 7.4)< 10 µg/mLLimited aqueous solubility is expected.
Stability (Half-life) Stock in DMSO at -20°C> 6 monthsProtect from light and moisture.
In DMEM + 10% FBS at 37°C~ 8 hoursDegradation may occur; prepare fresh for experiments.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each dilution to a new 96-well plate containing your aqueous experimental buffer (e.g., PBS or cell culture medium).

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Protocol 2: Cell Culture Media Stability Assay
  • Sample Preparation: Spike this compound into your cell culture medium to a final concentration of 10 µM. Prepare several aliquots.

  • Time-Course Incubation: Incubate the aliquots in a 37°C, 5% CO₂ incubator for different durations (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Collection: At each time point, remove an aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Thaw the samples and analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Interpretation: Plot the concentration of the compound against time to determine its stability profile and half-life in the medium.

Visualizations

cluster_0 Troubleshooting Workflow for Solubility Issues A Compound precipitates in aqueous medium B Is final solvent concentration <= 0.5%? A->B C Reduce solvent concentration (e.g., by higher stock conc.) B->C No D Is working concentration too high? B->D Yes C->B F Use lower working concentration D->F Yes G Consider formulation with solubilizing agents (e.g., cyclodextrin) D->G No E Perform kinetic solubility assay to find limit E->F H Problem Resolved F->H

Caption: Workflow for addressing compound precipitation.

cluster_1 Logical Flow for Assessing Off-Target Effects A Unexpected or inconsistent biological activity observed B Is the effect dose-dependent? A->B C Re-evaluate primary assay and compound integrity B->C No D Test in a cell line lacking the primary target B->D Yes E Is the effect still present? D->E F Effect is likely on-target E->F Yes G Effect is likely on-target mediated E->G No H Perform broad-panel screening (e.g., kinase panel) to identify potential off-targets F->H

Caption: Decision tree for investigating potential off-target effects.

cluster_2 Hypothetical Signaling Pathway: On- and Off-Target Compound This compound Target Target Protein X (e.g., Kinase) Compound->Target On-Target Binding (Intended) OffTarget Off-Target Protein Y (e.g., GPCR) Compound->OffTarget Off-Target Binding (Unintended) Pathway1 Downstream Signaling A Target->Pathway1 Pathway2 Downstream Signaling B OffTarget->Pathway2 Response1 Desired Biological Response Pathway1->Response1 Response2 Undesired Side Effect Pathway2->Response2

Caption: Potential on-target vs. off-target signaling pathways.

References

Technical Support Center: Enhancing the Cell Permeability of 2'-O-Methylisoliquiritigenin (MIG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 2'-O-Methylisoliquiritigenin (MIG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIG), and why is its cell permeability a concern?

A1: this compound is a methylated derivative of isoliquiritigenin (B1662430) (ISL), a chalcone (B49325) found in licorice root. Like many flavonoids, MIG is a hydrophobic molecule, which can lead to poor aqueous solubility and limited ability to cross cell membranes. Enhancing its cell permeability is crucial for improving its bioavailability and therapeutic efficacy in preclinical and clinical studies. O-methylation can improve metabolic stability and membrane transport compared to the parent compound.[1][2][3][4]

Q2: What are the primary strategies for enhancing the cell permeability of hydrophobic compounds like MIG?

A2: The main approaches focus on advanced drug delivery systems to improve solubility and facilitate transport across cell membranes. These include:

  • Nanoparticle-based formulations: Encapsulating MIG in nanoparticles such as liposomes or polymeric nanoparticles can protect it from degradation and enhance its uptake by cells.

  • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions in aqueous media, improving the solubilization and absorption of lipophilic drugs.

  • Cyclodextrin (B1172386) complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of MIG, thereby improving its availability for absorption.

Q3: How does O-methylation affect the cell permeability of flavonoids?

A3: O-methylation of flavonoids generally increases their lipophilicity and metabolic stability. This modification can protect the compound from rapid metabolism in the liver and intestines, leading to a longer half-life and increased potential for absorption.[1][2][3][4] Methylated flavonoids have shown higher intestinal absorption in Caco-2 cell models compared to their unmethylated counterparts.[2]

Q4: Which in vitro model is considered the gold standard for assessing intestinal permeability?

A4: The Caco-2 cell permeability assay is the most widely accepted in vitro model for predicting human intestinal absorption of drugs.[5] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[6][7]

Q5: What are the key parameters to measure in a Caco-2 permeability assay?

A5: The primary parameter is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the Caco-2 cell monolayer.[6] Additionally, the efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[8]

Troubleshooting Guides

Caco-2 Permeability Assay: Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value Inherently poor permeability of MIG.Implement formulation strategies such as liposomes, SEDDS, or cyclodextrin complexes to enhance solubility and transport.
Low compound solubility in the assay buffer.Increase the concentration of a co-solvent like DMSO (up to 1%) or add bovine serum albumin (BSA) to the basolateral chamber to improve solubility and reduce non-specific binding.[9]
Cell monolayer integrity is compromised.Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment.[10] Ensure Lucifer yellow rejection is within the acceptable range.
High Efflux Ratio (>2) MIG is a substrate for efflux transporters (e.g., P-glycoprotein).Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm active efflux.[10]
Low Compound Recovery (<70%) Non-specific binding to the plate or filter.Use low-binding plates. Pre-treat collection plates with an organic solvent. Include 0.1-0.5% BSA in the basolateral buffer.[9][11][12]
Compound instability in the assay buffer.Assess the stability of MIG in the assay buffer over the experiment's duration.
Cellular metabolism of MIG.Analyze cell lysates for metabolites using LC-MS/MS.
High Variability in Papp Values Inconsistent cell monolayer formation.Standardize cell seeding density and culture duration (typically 21 days).[13] Regularly monitor TEER values to ensure consistent monolayer integrity.
Pipetting errors or inconsistent sampling.Use calibrated pipettes and ensure consistent timing and technique for sample collection.
Lab-to-lab variability.Standardize protocols as much as possible and use a consistent source of Caco-2 cells. Be aware that inter-laboratory differences in Papp values are common.[14]

Quantitative Data Summary

The following tables summarize hypothetical data based on findings for isoliquiritigenin and other flavonoids, illustrating the potential improvements in permeability with different enhancement strategies.

Table 1: Apparent Permeability (Papp) of this compound (MIG) in Caco-2 Cells with Different Formulations.

Formulation Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Notes
MIG in buffer0.5 ± 0.13.5 ± 0.8Low permeability, likely an efflux substrate.
MIG Liposomes2.5 ± 0.41.8 ± 0.3Significant improvement in permeability, efflux reduced.
MIG-SEDDS4.8 ± 0.71.5 ± 0.2Highest permeability, suggesting enhanced absorption.
MIG-Cyclodextrin1.9 ± 0.32.1 ± 0.5Improved permeability, moderate efflux.

Table 2: Caco-2 Permeability Classification.

Papp (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
< 1.0Low< 20%
1.0 - 10.0Moderate20% - 80%
> 10.0High> 80%

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound (MIG) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 30-40)

  • DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values should be >300 Ω·cm².

    • Perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution containing MIG (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of MIG in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

    • Calculate the percent recovery to assess compound loss during the assay.

Protocol 2: Preparation of MIG-Loaded Liposomes

Objective: To encapsulate MIG into liposomes to enhance its solubility and cell permeability.

Materials:

  • This compound (MIG)

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, and MIG in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for SPC:cholesterol is 2:1.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated MIG from the liposomes using ultracentrifugation or dialysis and quantifying the MIG in the liposomal fraction.

Signaling Pathways and Experimental Workflows

G

G

References

Strategies to increase the yield of 2'-O-Methylisoliquiritigenin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O-Methylisoliquiritigenin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your synthesis strategies and increase yields.

Section 1: Synthesis of Isoliquiritigenin (B1662430) via Claisen-Schmidt Condensation

The primary route to this compound involves the initial synthesis of its precursor, Isoliquiritigenin (2',4',4'-trihydroxychalcone), typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Claisen-Schmidt condensation to synthesize Isoliquiritigenin?

A1: The most common starting materials are 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250).

Q2: I am experiencing low yields in my Claisen-Schmidt condensation. What are the common causes and how can I troubleshoot this?

A2: Low yields can stem from several factors. Here is a troubleshooting guide:

  • Sub-optimal Base Concentration: The choice and concentration of the base are critical. Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used. If the base concentration is too low, the deprotonation of the acetophenone will be incomplete, leading to a slow or incomplete reaction. Conversely, excessively high concentrations can promote side reactions.

  • Reaction Temperature and Time: While many Claisen-Schmidt condensations proceed at room temperature, some reactions may require heating to go to completion. However, excessive heat can lead to the formation of byproducts. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Solubility of Reactants: Ensure that your reactants are fully dissolved in the chosen solvent (commonly ethanol (B145695) or methanol). If solubility is an issue, consider gentle heating or using a co-solvent system.

  • Side Reactions: The formation of byproducts is a common cause of low yields. One common side reaction is the Cannizzaro reaction of the aldehyde, especially if it does not have an alpha-hydrogen. Using a slight excess of the aldehyde can sometimes help to drive the desired reaction.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A3: Besides unreacted starting materials, you may be observing the formation of self-condensation products of the acetophenone or other unwanted byproducts. To minimize these:

  • Control the addition of reactants: Adding the aldehyde dropwise to the mixture of the ketone and base can help to minimize self-condensation of the ketone.

  • Optimize reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

  • Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired isoliquiritigenin.

Experimental Protocol: Claisen-Schmidt Condensation for Isoliquiritigenin

This protocol provides a general method for the synthesis of isoliquiritigenin.

Materials:

  • 2,4-dihydroxyacetophenone

  • 4-hydroxybenzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate container, prepare a solution of KOH (e.g., 60% w/w aqueous solution) or NaOH.

  • Slowly add the basic solution to the ethanolic solution of the acetophenone with stirring at room temperature.

  • To this mixture, add 4-hydroxybenzaldehyde (1 to 1.5 equivalents), either as a solid or dissolved in a minimum amount of ethanol.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 85°C) for a specified time (typically 2-24 hours). Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture by slowly adding dilute HCl until the pH is acidic (around pH 4), which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Claisen-Schmidt Condensation Conditions and Yields
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
60% KOH (aq)Ethanol/Water85273.2[1]
NaOHEthanolRoom Temp.24High[2]
SOCl₂/EtOHEthanolRoom Temp.12Good[3]
Ba(OH)₂Methanol451277.9

Section 2: Synthesis of this compound

The synthesis of this compound is achieved by the selective methylation of the 2'-hydroxyl group of isoliquiritigenin. This can be accomplished through either enzymatic or chemical methods.

Frequently Asked Questions (FAQs)

Q4: What are the main challenges in the chemical synthesis of this compound?

A4: The primary challenge is achieving regioselectivity. Isoliquiritigenin has three hydroxyl groups (at positions 2', 4', and 4). The goal is to selectively methylate the 2'-hydroxyl group while leaving the others unprotected. The 2'-hydroxyl group is often more acidic due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl group, which can be exploited for selective deprotonation and subsequent methylation.

Q5: I am getting a mixture of methylated products (di- and tri-methylated). How can I improve the selectivity for 2'-O-methylation?

A5: Achieving high selectivity can be difficult. Here are some strategies to consider:

  • Use of Protecting Groups: A common strategy in organic synthesis is to protect the more reactive hydroxyl groups, perform the methylation, and then deprotect. For example, you could selectively protect the 4- and 4'-hydroxyl groups, methylate the 2'-hydroxyl, and then remove the protecting groups. Common protecting groups for phenols include silyl (B83357) ethers or benzyl (B1604629) ethers.

  • Careful Control of Stoichiometry: Using a stoichiometric amount (or slightly less than 1 equivalent) of the methylating agent can favor mono-methylation. However, this may lead to incomplete conversion.

  • Choice of Base and Methylating Agent: The choice of base is crucial for selective deprotonation. A milder base might preferentially deprotonate the most acidic proton. Similarly, the reactivity of the methylating agent (e.g., dimethyl sulfate (B86663) vs. methyl iodide) can influence the outcome.

  • Optimization of Reaction Conditions: Temperature and reaction time can significantly impact selectivity. Lower temperatures often favor the thermodynamically more stable product, which may be the desired 2'-O-methylated isomer.

Q6: What are some recommended methods for the purification of this compound from its isomers?

A6: Purification can be challenging due to the similar polarities of the mono-methylated isomers.

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the solvent system is critical to achieve good separation on a silica (B1680970) gel column.

  • Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization may be an effective method to separate the desired isomer.

Experimental Protocol: Enzymatic Synthesis of this compound

This method utilizes an O-methyltransferase enzyme for highly selective methylation.

Materials:

  • Isoliquiritigenin

  • S-Adenosyl-L-methionine (SAM)

  • Isoliquiritigenin 2'-O-methyltransferase (CHMT) enzyme[4]

  • Buffer solution (e.g., Tris-HCl at optimal pH for the enzyme)

Procedure:

  • Prepare a solution of isoliquiritigenin in a suitable buffer.

  • Add S-Adenosyl-L-methionine (SAM) as the methyl group donor.

  • Initiate the reaction by adding the CHMT enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, the product can be extracted using an organic solvent (e.g., ethyl acetate).

  • The extracted product can be further purified by column chromatography.

Data Presentation: Comparison of Synthesis Strategies
MethodKey ReagentsAdvantagesDisadvantagesReported Yield
Claisen-Schmidt Condensation 2,4-dihydroxyacetophenone, 4-hydroxybenzaldehyde, Base (KOH, NaOH)Well-established, relatively simpleCan have moderate yields, requires purification45% - 77.9%[5]
Enzymatic Methylation Isoliquiritigenin, SAM, CHMT enzymeHigh regioselectivity (specific to 2'-OH)Enzyme can be expensive and require specific conditionsNot typically reported as a preparative yield
Chemical Methylation with Protecting Groups Protected Isoliquiritigenin, Methylating agent (e.g., DMS, MeI), BaseCan achieve high regioselectivityRequires additional protection and deprotection stepsDependent on the efficiency of each step

Section 3: Visual Guides

Diagrams of Key Processes

Synthesis_Workflow cluster_isoliquiritigenin Isoliquiritigenin Synthesis cluster_methylation 2'-O-Methylation start_materials 2,4-dihydroxyacetophenone + 4-hydroxybenzaldehyde claisen_schmidt Claisen-Schmidt Condensation (Base-catalyzed) start_materials->claisen_schmidt purification1 Purification (Recrystallization/ Chromatography) claisen_schmidt->purification1 isoliquiritigenin Isoliquiritigenin purification1->isoliquiritigenin methylation Selective Methylation (Enzymatic or Chemical) isoliquiritigenin->methylation purification2 Purification (Chromatography) methylation->purification2 final_product This compound purification2->final_product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Claisen-Schmidt Condensation cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Solubility start->cause3 solution1a Optimize Base Concentration cause1->solution1a solution1b Increase Reaction Time/Temperature cause1->solution1b solution2a Control Reactant Addition Rate cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Gentle Heating cause3->solution3a solution3b Use Co-solvent cause3->solution3b

Caption: Troubleshooting guide for low yields in Claisen-Schmidt condensation.

Selective_Methylation_Strategy cluster_approaches Strategies for Selectivity start Non-selective Methylation approach1 Protecting Group Strategy start->approach1 approach2 Stoichiometric Control start->approach2 approach3 Optimize Base & Methylating Agent start->approach3 approach4 Optimize Reaction Conditions (Temp/Time) start->approach4 solution1 solution1 approach1->solution1 Protect 4- and 4'-OH groups solution2 solution2 approach2->solution2 Use < 1 equivalent of methylating agent solution3 solution3 approach3->solution3 Screen different bases and methylating agents solution4 solution4 approach4->solution4 Lower reaction temperature

Caption: Strategies to improve regioselectivity in the chemical methylation of isoliquiritigenin.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of 2'-O-Methylisoliquiritigenin and Isoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel and effective anticancer agents, two closely related chalcones, 2'-O-Methylisoliquiritigenin (ILME) and its parent compound, isoliquiritigenin (B1662430) (ISL), have emerged as promising candidates. Both compounds, found in plants such as licorice, have demonstrated the ability to inhibit cancer cell growth and induce cell death. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Data Presentation: A Head-to-Head Look at Anticancer Efficacy

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and isoliquiritigenin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, with a lower value indicating greater potency.

Table 1: IC50 Values of this compound (ILME) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
Oral Cancer CellsOral CancerNot explicitly stated, but showed dose-dependent inhibition

Table 2: IC50 Values of Isoliquiritigenin (ISL) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer126.5[1]
Uterine LeiomyomaUterine Cancer~39.33[2]
Saos-2Osteosarcoma~24.23[2]
LCLLymphocytic Leukemia40-65 (estimated)[2]
HL-60Promyelocytic Leukemia~40.42 (estimated)[2]
HeLaCervical Cancer~21.24 (estimated)[2]
PC-12Pheochromocytoma17.8 ± 1.8

Note: The IC50 value for ILME was not explicitly provided in the reviewed literature, which indicated a dose-dependent inhibition of oral cancer cells.

Mechanisms of Anticancer Action: A Deeper Dive

Both this compound and isoliquiritigenin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Isoliquiritigenin (ISL) has been extensively shown to induce apoptosis in a variety of cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, characterized by:

  • Increased expression of pro-apoptotic proteins such as Bax.

  • Decreased expression of anti-apoptotic proteins like Bcl-2.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspases , the key executioners of apoptosis.

For instance, in HeLa cells, ISL treatment leads to increased apoptosis, a phenomenon that can be quantitatively measured.[1]

This compound (ILME) also induces apoptosis in cancer cells. In oral cancer cell lines, ILME has been shown to cause apoptosis, as evidenced by flow cytometric analysis showing an increase in the sub-G1 phase population, which is indicative of apoptotic cells.

Cell Cycle Arrest

Isoliquiritigenin (ISL) can halt the progression of the cell cycle at various phases, thereby preventing cancer cells from dividing and proliferating. Studies have demonstrated that ISL can induce cell cycle arrest at the G1, S, and G2/M phases in different cancer cell types.[3] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

This compound (ILME) has also been observed to induce cell cycle arrest, contributing to its growth-inhibitory effects on oral cancer cells.

Signaling Pathways as Therapeutic Targets

The anticancer activities of both compounds are linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

Isoliquiritigenin (ISL) has been shown to interfere with several key pathways, including:

  • PI3K/Akt/NF-κB Pathway: Inhibition of this pathway by ISL can lead to decreased cell survival and proliferation.

  • VEGF/VEGFR-2 Signaling Pathway: ISL can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by targeting this pathway.[4]

The diagram below illustrates the proposed mechanism of ISL in suppressing the PI3K/Akt signaling pathway.

G ISL Isoliquiritigenin (ISL) PI3K PI3K ISL->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Isoliquiritigenin's inhibition of the PI3K/Akt pathway.

This compound (ILME) has been found to upregulate the expression of heme oxygenase-1 (HO-1), which may be a key mechanism in its anti-oral cancer effects.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells and to determine their IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or isoliquiritigenin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved by adding 130-200 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 550-600 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

The following diagram outlines the workflow of a typical MTT assay.

G start Seed Cells in 96-well Plate treat Treat with Compound (Varying Concentrations) start->treat mtt Add MTT Reagent and Incubate treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Conclusion

Both this compound and isoliquiritigenin demonstrate significant anticancer potential through the induction of apoptosis and cell cycle arrest. While isoliquiritigenin has been more extensively studied, with a broader range of IC50 values reported across various cancer types, this compound also shows promise, particularly in oral cancer. The methylation at the 2'-O position may influence the compound's potency and pharmacokinetic properties, a subject that warrants further investigation. The lack of direct comparative studies and specific IC50 data for this compound highlights a gap in the current research landscape. Future studies directly comparing these two compounds in the same cancer cell lines are essential to fully elucidate their relative anticancer efficacy and to guide further drug development efforts.

References

A Comparative Analysis of 2'-O-Methylisoliquiritigenin and Other Prominent Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2'-O-Methylisoliquiritigenin against other well-researched chalcones, namely Isoliquiritigenin, Xanthohumol, and Butein. Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] They have garnered significant interest in drug development for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Comparative Biological Activity

The therapeutic potential of chalcones is largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This section compares the quantitative performance of this compound and its counterparts in various biological assays.

Anti-Cancer and Cytotoxic Effects

Chalcones exert anti-cancer effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.[5][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of Chalcones Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
This compound (ILME) Oral Cancer Cells (YD-10B) Oral Cancer ~25-50 (Growth Inhibition) [9]
Isoliquiritigenin (ISL) Hela Cervical Cancer 126.5 [10]
SK-MEL-28 Melanoma ~25-50 (Growth Inhibition) [11]
Human Gastric Cancer Cells Gastric Cancer Induces Apoptosis [12]
Xanthohumol (XN) MDA-MB-231 Breast Cancer Not Specified (Inhibits Proliferation) [13]
Human DNA Polymerase α (In vitro enzyme assay) 23.0 [8]
Butein Various Cancer Cell Lines Wide Range Potent Anti-proliferative Effect [5]

| | HepG2 | Liver Cancer | Not Specified (Inhibits EGFR) |[14] |

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of these chalcones are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines, while their antioxidant effects are measured by their capacity to scavenge free radicals.[2][8]

Table 2: Anti-inflammatory and Antioxidant Performance

Compound Assay / Target Activity / Metric Value / Effect Reference
This compound (ILME) NF-κB, MAPK (JNK, ERK) Signaling Pathway Modulation Activation / Phosphorylation [9]
Isoliquiritigenin (ISL) NF-κB, MAPK (p38, ERK, JNK) Signaling Pathway Modulation Inhibition [6][7]
Reactive Oxygen Species (ROS) Antioxidant Blocks ROS generation [15]
Xanthohumol (XN) Cyclooxygenase-1 (COX-1) Enzyme Inhibition Potent Inhibition [8]
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Potent Inhibition [8]
DPPH Radical Scavenging Antioxidant Scavenges free radicals [8]
Butein NF-κB Signaling Signaling Pathway Modulation Inhibition [5]

| | DPPH Radical Scavenging | Antioxidant | Potent free radical scavenger |[2] |

Mechanisms of Action: Signaling Pathways

Chalcones modulate multiple signaling pathways critical to cell survival and inflammatory responses. The diagrams below illustrate the inhibitory effects of these compounds on the NF-κB and MAPK pathways.

NF_kB_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_chalcones Chalcone Inhibition LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_active_nuc p50/p65 NFkB_active->NFkB_active_nuc Translocation Transcription Gene Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes NFkB_active_nuc->Transcription Chalcones Isoliquiritigenin Butein Xanthohumol Chalcones->IKK Inhibit MAPK_Pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response cluster_inhibition Chalcone Inhibition Stimuli Growth Factors / Stress MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Inflammation, Proliferation TranscriptionFactors->Response Chalcones Isoliquiritigenin (ISL) This compound (ILME) Chalcones->MAPK Inhibit Phosphorylation workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Lines) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) purification->anti_inflammatory western Western Blot (MAPK, NF-κB pathways) cytotoxicity->western apoptosis Apoptosis Assays (Annexin V, Caspase activity) cytotoxicity->apoptosis

References

Validating the Therapeutic Targets of 2'-O-Methylisoliquiritigenin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of chalcones in modulating key signaling pathways implicated in cancer and inflammation. Due to a scarcity of direct quantitative data for 2'-O-Methylisoliquiritigenin (MIG), this guide focuses on its well-studied precursor, Isoliquiritigenin (B1662430) (ISL), as a proxy. The data presented here for ISL offers a strong foundation for inferring the potential therapeutic targets of MIG and for designing validation studies.

This guide presents experimental data for ISL and compares its activity with other known inhibitors of relevant pathways. It also provides detailed protocols for key in vitro validation assays and visual representations of signaling pathways and experimental workflows to support your research.

Data Presentation: Comparative Efficacy

The anti-inflammatory and anti-cancer activities of a compound can be quantified by its ability to inhibit pro-inflammatory mediators and cell proliferation. The tables below summarize the available quantitative data for Isoliquiritigenin (ISL) and compares it with alternative inhibitors targeting the NF-κB and PI3K/Akt/mTOR pathways.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTarget/AssayCell LineIC50Reference
Isoliquiritigenin (ISL) Inhibition of NO productionRAW 264.7 macrophagesVaries with concentration[1]
Bay 11-7085IκBα phosphorylation inhibitorVarious~5-10 µM
ParthenolideNF-κB inhibitorVarious~5 µM
DexamethasoneGlucocorticoid Receptor AgonistRAW 264.7 macrophagesNot specified[1]

Note: The inhibitory concentration of ISL on NO production is dose-dependent, and a specific IC50 value was not provided in the cited source.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50Reference
Isoliquiritigenin (ISL) Derivative (Compound 9) HeLa (Cervical Cancer)14.36 µM[2]
Isoliquiritigenin (ISL) HeLa (Cervical Cancer)126.5 µM[2]
5-Fluorouracil (5-FU)HeLa (Cervical Cancer)33.59 µM[2]
Wortmannin (PI3K inhibitor)VariousNanomolar range
Rapamycin (mTOR inhibitor)VariousNanomolar range

Key Signaling Pathways

The anti-inflammatory and anti-cancer effects of ISL are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt/mTOR signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. ISL has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus Translocation inflammation Inflammatory Response nucleus->inflammation Gene Transcription MIG 2'-O-Methyl- isoliquiritigenin (ISL as proxy) MIG->IKK Inhibits

NF-κB Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers. ISL has been demonstrated to suppress this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits MIG 2'-O-Methyl- isoliquiritigenin (ISL as proxy) MIG->PI3K Inhibits MIG->Akt Inhibits MIG->mTOR Inhibits

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols serve as a guide and may require optimization based on specific cell types and experimental conditions.

Experimental Workflow: In Vitro Target Validation

The following diagram illustrates a general workflow for validating the therapeutic targets of a compound like MIG in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer cell line, Macrophages) start->cell_culture compound_treatment Compound Treatment (MIG, ISL, Alternatives) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT Assay) compound_treatment->viability_assay protein_extraction Protein Extraction compound_treatment->protein_extraction reporter_assay Reporter Gene Assay (NF-κB Luciferase) compound_treatment->reporter_assay data_analysis Data Analysis (IC50 determination, etc.) viability_assay->data_analysis western_blot Western Blot Analysis (p-Akt, p-p65, etc.) protein_extraction->western_blot kinase_assay In Vitro Kinase Assay (PI3K, Akt, mTOR) protein_extraction->kinase_assay western_blot->data_analysis kinase_assay->data_analysis reporter_assay->data_analysis conclusion Conclusion on Therapeutic Targets data_analysis->conclusion

In Vitro Target Validation Workflow
MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control compounds for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect specific proteins and their phosphorylation status in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, add the purified kinase, its specific substrate, and various concentrations of the test compound in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using commercially available kits (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test compounds for a specified period.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activity.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

While direct quantitative data on the therapeutic targets of this compound remains limited in the public domain, the extensive research on its parent compound, Isoliquiritigenin, provides a strong basis for investigation. The evidence strongly suggests that the anti-inflammatory and anti-cancer properties of these chalcones are mediated through the inhibition of the NF-κB and PI3K/Akt/mTOR signaling pathways.

The experimental protocols and comparative data provided in this guide are intended to empower researchers to further validate these targets for MIG and to objectively assess its therapeutic potential against other modulators of these critical cellular pathways. Further head-to-head in vitro studies are essential to delineate the specific activity and target profile of this compound.

References

A Comparative Guide to In Vivo Studies of Isoliquiritigenin: Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on Isoliquiritigenin (B1662430) (ISL) as a proxy for 2'-O-Methylisoliquiritigenin due to the limited availability of specific in vivo data for the latter compound. The structural similarity between these chalcones suggests that insights into the in vivo reproducibility of ISL may offer valuable preliminary guidance for researchers investigating this compound.

This guide provides a comparative analysis of in vivo studies investigating the therapeutic potential of Isoliquiritigenin (ISL), a bioactive flavonoid derived from licorice root.[1][2][3] By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to assess the reproducibility of in vivo findings related to ISL and to inform the design of future studies.

Data Presentation: Efficacy of Isoliquiritigenin in Preclinical Models

The following tables summarize the quantitative outcomes from various in vivo studies, categorized by therapeutic area. These tables are intended to provide a clear comparison of ISL's performance across different animal models, dosing regimens, and disease contexts.

Table 1: Anti-Cancer Efficacy of Isoliquiritigenin (ISL)

Animal ModelCancer TypeISL DosageAdministration RouteKey FindingsReference
Xenograft Mouse Model (MDA-MB-231 cells)Triple-Negative Breast Cancer2.5 and 5.0 mg/kgNot SpecifiedReduced tumor formation.[4][4][5][6][7]
Male BALB/c Nude Mice (PC-3 cells)Prostate Cancer25 or 50 mg/kg/day for 28 daysNot SpecifiedDecreased cyclin B1–CDK1, G2/M arrest, and apoptosis.[8][8]
Xenograft Mouse ModelEndometrial CancerNot SpecifiedNot SpecifiedSignificantly inhibited the viability of cancer cells in a dose- and time-dependent manner with low toxicity to normal cells.[9][9]
Athymic Nude MiceNot Specified1 or 5 mg/kg, three times per week for two weeksIntraperitoneal (IP) InjectionReduced tumorigenesis by targeting EGFR, leading to suppression of AKT and ERK1/2 signal pathways.[8][8]

Table 2: Neuroprotective Effects of Isoliquiritigenin (ISL)

Animal ModelNeurological ConditionISL DosageAdministration RouteKey FindingsReference
Rats with Kainic Acid-Induced SeizuresCognitive ImpairmentNot SpecifiedPretreatmentReversed decline in cognitive impairment and increased levels of synaptophysin, postsynaptic density-95, and brain-derived neurotrophic factor.[10][10]
Mice with Middle Cerebral Artery Occlusion (MCAO)Cerebral Ischemia-Reperfusion InjuryNot SpecifiedTreatmentSignificantly alleviated cerebral infarction, neurological deficits, histopathological damage, and neuronal apoptosis.[11][11]
Parkinson's Disease ModelParkinson's DiseaseNot SpecifiedNot SpecifiedReduced neuroinflammatory markers.[1][1]

Table 3: Anti-Inflammatory and Metabolic Effects of Isoliquiritigenin (ISL)

Animal ModelConditionISL DosageAdministration RouteKey FindingsReference
High-Fat Diet (HFD)-Induced Obese MiceObesity and Insulin (B600854) ResistanceNot SpecifiedGavagePotently attenuated HFD-induced obesity, hypercholesterolemia, and insulin resistance.[12][13][12][13]
Mice with Inflammatory Bone LossInflammatory Bone LossNot SpecifiedAdministrationPrevented inflammatory bone loss by attenuating osteoclastogenesis.[14]
Type 2 Diabetic (db/db) MiceEndothelial Dysfunction5 μmol/LNot SpecifiedReversed impairment of endothelium-dependent relaxations and attenuated oxidative stress and inflammation in aortas.[15][15]
Swiss Albino Male MiceHyperglycemiaNot SpecifiedOralShowed significant blood glucose-lowering effect.[16][16]

Experimental Protocols

To facilitate the assessment of reproducibility, this section provides detailed methodologies for key experiments cited in the tables above.

Anti-Cancer Studies
  • Triple-Negative Breast Cancer Xenograft Model:

    • Animal Model: Breast cancer MDA-MB-231 cell xenograft mouse model.[4]

    • Treatment: Mice were pretreated with PBS or ISL at 2.5 and 5.0 mg/kg for 2 weeks. Following pretreatment, MDA-MB-231 cells were inoculated into the mice, who then received continuous ISL treatment for an additional 25 days.[4]

    • Outcome Measures: Tumor formation and number were assessed.[4]

Neuroprotective Studies
  • Cerebral Ischemia-Reperfusion Injury Model:

    • Animal Model: Male C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO).

    • Treatment: ISL was administered at the onset of reperfusion.

    • Outcome Measures: Neurological deficit scores, infarct volume, and neuronal apoptosis were evaluated 24 hours after MCAO.

Anti-Inflammatory and Metabolic Studies
  • High-Fat Diet-Induced Obesity Model:

    • Animal Model: C57BL/6J mice fed a high-fat diet (HFD).

    • Treatment: ISL was administered to HFD-fed mice.

    • Outcome Measures: Body weight, serum cholesterol, and insulin resistance were measured. Adipose tissue inflammation was assessed by measuring IL-1β and caspase-1 production.[12]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the in vivo studies of Isoliquiritigenin.

G cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Isoliquiritigenin (ISL) Intervention cluster_2 Nrf2 Signaling Pathway (Anti-inflammatory/Antioxidant) cluster_3 NF-κB Signaling Pathway (Pro-inflammatory) Stress Oxidative Stress / Inflammatory Stimuli Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Disrupts IKK IKK Complex Stress->IKK Activates ISL Isoliquiritigenin (ISL) ISL->Keap1_Nrf2 Promotes Nrf2 release ISL->IKK Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->Stress Mitigates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) NFkappaB->Inflammatory_Genes Induces Inflammatory_Genes->Stress Amplifies

Caption: Dual regulatory role of Isoliquiritigenin on Nrf2 and NF-κB signaling pathways.

G cluster_workflow General In Vivo Experimental Workflow for ISL Efficacy Animal_Model 1. Animal Model Induction (e.g., Tumor Xenograft, Disease Model) Grouping 2. Randomization into Groups (Control vs. ISL Treatment) Animal_Model->Grouping Treatment 3. ISL Administration (Specify Dose, Route, Frequency) Grouping->Treatment Monitoring 4. In-life Monitoring (e.g., Tumor Growth, Body Weight, Behavior) Treatment->Monitoring Endpoint 5. Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint Data_Analysis 6. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A generalized workflow for in vivo efficacy studies of Isoliquiritigenin.

References

Cross-validation of 2'-O-Methylisoliquiritigenin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-O-Methylisoliquiritigenin (ILME), a chalcone (B49325) derivative isolated from Caesalpinia sappan L., has garnered significant interest in oncological research for its potential as a chemotherapeutic agent. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of ILME across various cancer cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the compound's performance and underlying mechanisms of action in different cellular contexts.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values of ILME and its parent compound, Isoliquiritigenin (ISL), in several human cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
Oral Cancer Cells Oral Squamous CarcinomaILMENot explicitly stated, but growth inhibition is dose-dependent[1]
Hela Cervical CancerISL126.5[2]
Bel-7402 Liver CancerISL160[2]
A549 Lung CancerISL122.9[2]
MCF-7 Breast CancerISL133.7[2]
PC-3M Prostate CancerISL141.7[2]
SK-MEL-28 MelanomaISLNot explicitly stated, but apoptosis is dose-dependent[3]
DU145 Prostate CancerISL0-20 (dose-dependent decrease in viable cells)[4]
MAT-LyLu (MLL) Rat Prostate CancerISL0-20 (dose-dependent decrease in viable cells)[4]

Comparative Analysis of Cellular Effects

Oral Cancer Cell Lines

In primary and metastatic oral cancer cell lines, this compound has been shown to inhibit cell growth in a time- and dose-dependent manner.[1] The primary mechanism of this growth inhibition is the induction of apoptosis, confirmed by an increase in the sub-G1 phase population in flow cytometry analysis and positive staining with Annexin V-FITC and propidium (B1200493) iodide.[1]

Mechanistically, ILME treatment in oral cancer cells leads to the activation of NF-κB transcription factors and the phosphorylation of MAP kinases, specifically JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase).[1] Furthermore, ILME upregulates the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 (NF-E2-related factor 2) pathway.[1] The induction of HO-1 appears to be a critical component of ILME's anti-cancer effects, as inhibition of HO-1 activity attenuates the growth-inhibitory effects of the compound.[1]

Melanoma Cell Line (SK-MEL-28)

In the human melanoma cell line SK-MEL-28, Isoliquiritigenin (ISL), the parent compound of ILME, also induces apoptosis.[3] A key initiating event in this cell line is the elevation of intracellular reactive oxygen species (ROS).[3] This increase in ROS leads to the inhibition of the p38/mTOR/STAT3 signaling pathway, which subsequently triggers apoptosis.[3] The apoptotic cascade involves the activation of caspase-9, -7, and -3, and the cleavage of PARP.[3] ISL treatment also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which promotes the release of cytochrome C from the mitochondria.[3]

Signaling Pathway Diagrams

G cluster_oral_cancer Oral Cancer Cells ILME This compound MAPK MAP Kinases (JNK, ERK) ILME->MAPK NFkB NF-κB ILME->NFkB Nrf2 Nrf2 ILME->Nrf2 Apoptosis_Oral Apoptosis MAPK->Apoptosis_Oral NFkB->Apoptosis_Oral HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 HO1->Apoptosis_Oral

Caption: Signaling pathway of this compound in oral cancer cells.

G cluster_melanoma Melanoma Cells (SK-MEL-28) ISL Isoliquiritigenin ROS ↑ Reactive Oxygen Species (ROS) ISL->ROS p38 p38 MAPK ROS->p38 Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax mTOR mTOR p38->mTOR STAT3 STAT3 mTOR->STAT3 Caspases Caspase Activation (-9, -7, -3) Bcl2->Caspases Bax->Caspases Apoptosis_Melanoma Apoptosis Caspases->Apoptosis_Melanoma

Caption: Signaling pathway of Isoliquiritigenin in melanoma cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (like DMSO) for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid).[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5] The percentage of cell inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[5]

Apoptosis Analysis (Flow Cytometry)

Apoptosis induction is a key indicator of anti-cancer activity and can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[1]

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Western blotting is employed to determine the effect of the compound on the expression and phosphorylation status of specific proteins within signaling pathways.[1]

  • Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-JNK, HO-1, Bcl-2, Bax, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

G start Start: Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression & Phosphorylation western->protein_exp end End: Data Analysis & Conclusion ic50->end apoptosis_quant->end protein_exp->end

Caption: General experimental workflow for assessing the effects of a compound.

References

A Comparative Analysis of the Cytotoxic Effects of 2'-O-Methylisoliquiritigenin and its Parent Compound, Isoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of 2'-O-Methylisoliquiritigenin and its parent flavonoid, Isoliquiritigenin (B1662430). This report synthesizes available experimental data on their efficacy in various cancer cell lines, details the methodologies of key experiments, and visualizes the cellular pathways they influence.

Introduction

Isoliquiritigenin (ISL), a chalcone (B49325) flavonoid derived from licorice root, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties. Its therapeutic potential has been explored in a multitude of cancer types. A methylated derivative of this compound, this compound (also known as isoliquiritigenin 2'-methyl ether or ILME), has also been investigated for its biological activities. This guide provides a comparative overview of the cytotoxic effects of these two compounds, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of this compound and Isoliquiritigenin is challenging due to the limited availability of IC50 values for the methylated compound in the public domain. However, extensive research has been conducted on the parent compound, Isoliquiritigenin, across a wide range of cancer cell lines.

Isoliquiritigenin (ISL)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Isoliquiritigenin in various human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer126.5[1]
PC-12Pheochromocytoma17.8 ± 1.8[2]
SH-SY5YNeuroblastoma25.4[3]
OVCAR-5Ovarian Cancer55.5[4]
ES-2Ovarian Cancer40.1[4]
SKOV-3Ovarian Cancer83.2[4]
A549Lung Cancer18.5 or 27.14[4]
HepG2Liver Cancer36.3[4]
PLC/PRF/5Liver Cancer36.3[4]
SK-Hep-1Liver Cancer19.08[4]
Ca SkiCervical Cancer39.09[4]
SiHaCervical Cancer53.76[4]
C-33ACervical Cancer32.83[4]
JurkatT-cell Leukemia18.38[4]
CCRF-CEMT-cell Leukemia18.38[4]
HL-60Promyelocytic Leukemia~40.42[4]
This compound (ILME)

Experimental Protocols

The following section details the standard methodologies employed in the assessment of cytotoxicity for both compounds.

Cell Viability and Cytotoxicity Assays

The most common method used to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of either Isoliquiritigenin or this compound for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Other assays that can be used to assess cytotoxicity include the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, and assays that quantify apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Signaling Pathways and Mechanisms of Action

Both Isoliquiritigenin and its methylated derivative exert their cytotoxic effects by modulating various intracellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Isoliquiritigenin (ISL)

Isoliquiritigenin has been shown to induce apoptosis and inhibit proliferation in cancer cells through multiple signaling pathways.

Isoliquiritigenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ISL Isoliquiritigenin (ISL) EGFR EGFR ISL->EGFR PI3K PI3K ISL->PI3K p38_MAPK p38 MAPK ISL->p38_MAPK ERK ERK ISL->ERK NF_kB NF-κB ISL->NF_kB Bax Bax ISL->Bax Bcl2 Bcl-2 ISL->Bcl2 EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 mTOR->STAT3 p38_MAPK->mTOR Apoptosis Apoptosis NF_kB->Apoptosis Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Cytochrome_c Cytochrome_c->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest

Caption: Signaling pathways modulated by Isoliquiritigenin (ISL).

Key mechanisms include:

  • Induction of Apoptosis: ISL promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.

  • Inhibition of Proliferation and Cell Cycle Arrest: ISL can arrest the cell cycle at various phases (G1, G2/M) by modulating the expression of cyclins and cyclin-dependent kinases.

  • Modulation of Signaling Pathways: It has been shown to inhibit several key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

This compound (ILME)

The cytotoxic effects of this compound in oral cancer cells are primarily attributed to the induction of apoptosis.

ILME_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILME This compound (ILME) MAP_Kinases MAP Kinases (JNK, ERK) ILME->MAP_Kinases NF_kB NF-κB ILME->NF_kB Nrf2 Nrf2 MAP_Kinases->Nrf2 NF_kB->Nrf2 HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 upregulation p21 p21 HO1->p21 p53 p53 HO1->p53 Apoptosis Apoptosis p21->Apoptosis p53->Apoptosis

Caption: Signaling pathway for this compound (ILME).

The primary mechanism involves the upregulation of Heme Oxygenase-1 (HO-1) through the activation of MAP kinases (JNK and ERK) and the NF-κB and Nrf2 pathways[5]. This upregulation of HO-1 subsequently leads to the expression of cell cycle regulatory proteins p21 and p53, ultimately inducing apoptosis[5].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the cytotoxicity of two compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Select appropriate cancer cell lines) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep Compound Preparation (Dissolve ISL and ILME in DMSO) Treatment Treatment with varying concentrations of ISL and ILME CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 values Viability->IC50 Comparison Compare Cytotoxicity IC50->Comparison

References

A Comparative Guide to the Structure-Activity Relationship of 2'-O-Methylisoliquiritigenin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-O-Methylisoliquiritigenin (ILME) and its analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity: A Quantitative Comparison

Isoliquiritigenin (B1662430) (ISL) and its derivatives have demonstrated significant potential in cancer therapy. A study by Liu et al. (2024) systematically investigated the antitumor activity of 21 amino acid ester derivatives of ISL against a panel of five human cancer cell lines: Bel-7402 (hepatocellular carcinoma), A549 (lung cancer), Hela (cervical cancer), MCF-7 (breast cancer), and PC-3M (prostate cancer). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1]

Structure-Activity Relationship (SAR) Insights:

The study revealed key structural features influencing the anticancer potency of ISL derivatives:

  • Esterification at C4'-OH and C4-OH: Simultaneous esterification of the hydroxyl groups at both the C4' position of the A ring and the C4 position of the B ring generally resulted in decreased antitumor activity compared to the parent compound, isoliquiritigenin.[2]

  • Selective Esterification at C4-OH: In contrast, selective esterification of the C4-hydroxyl group on the B ring led to a significant enhancement of anticancer activity.[2]

  • Influence of Amino Acid Moiety: The nature of the amino acid used for esterification played a crucial role. Derivatives incorporating amino acids with cycloalkyl groups or halogen atoms exhibited markedly improved inhibitory effects against cancer cells.[2]

  • Compound 9 as a Lead: Notably, compound 9, an ester derivative of ISL, demonstrated a nearly 10-fold increase in activity against Hela cells (IC50 = 14.36 µM) compared to the parent ISL (IC50 = 126.5 µM) and was more potent than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) (IC50 = 33.59 µM). Importantly, compound 9 showed low cytotoxicity towards normal human cervical epithelial cells (HUCEC) with an IC50 value greater than 200 µM, indicating a favorable therapeutic window.[1][2]

Table 1: Anticancer Activity (IC50, µM) of Isoliquiritigenin Amino Acid Ester Derivatives
CompoundBel-7402A549HelaMCF-7PC-3M
Isoliquiritigenin (ISL) 105.3150.7126.598.2110.6
Compound 7 45.255.820.740.135.4
Compound 9 25.630.114.36 22.818.9
Compound 15 38.942.527.3635.730.2
Compound 17 41.248.930.439.837.4
Compound 21 45.360.266.575.787.5
5-Fluorouracil (5-FU) 28.935.633.5925.430.1

Data sourced from Liu et al., 2024.[1][2]

Anti-inflammatory Activity: Insights and Comparisons

Chalcones, including isoliquiritigenin and its methylated analog, this compound, are recognized for their potent anti-inflammatory properties.[3] Their mechanism of action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, primarily through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

Structure-Activity Relationship (SAR) Insights:
  • Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings are critical for the anti-inflammatory activity of flavonoids. For instance, in a study of various flavones, those with 5,7-dihydroxy substitution on the A-ring and 2',3'-dihydroxy or 3',4'-dihydroxy patterns on the B-ring exhibited the strongest inhibition of NO production in RAW 264.7 cells.[5]

  • Role of the A/C-Ring Scaffold: The choice of the chromane (B1220400) or chromene scaffold in the A/C-ring system has been shown to be important for NO inhibitory activity.[6]

  • Electrostatic Field of the B-ring: The electrostatic properties of the B-ring also significantly influence the anti-inflammatory potential.[6]

Isoliquiritigenin itself has been shown to markedly decrease both prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production in RAW264.7 mouse macrophage cells.[4] One study reported that isoliquiritigenin at a concentration of 4 µM, along with other compounds, was used to assess its effect on the gene expression of NF-κB subunits and pro-inflammatory factors.[7]

Further research is warranted to establish a clear quantitative SAR for this compound and its analogs in the context of their anti-inflammatory effects.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are mediated through the modulation of key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The anticancer effects of potent isoliquiritigenin derivatives, such as compound 9, have been linked to the induction of apoptosis and autophagy via the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation ISL_analog Isoliquiritigenin Analog (e.g., Compound 9) ISL_analog->Akt inhibits ISL_analog->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and inhibition by ISL analogs.
Experimental Workflow for Screening and Evaluation

A typical workflow for the synthesis, screening, and mechanistic evaluation of this compound analogs is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Anti_inflammatory Anti-inflammatory Screening (NO Assay) Purification->Anti_inflammatory Apoptosis Apoptosis Assays (Annexin V, Caspase) Anticancer->Apoptosis Lead Compounds WesternBlot Western Blot (Signaling Proteins) Anti_inflammatory->WesternBlot Lead Compounds CellCycle Cell Cycle Analysis Apoptosis->CellCycle CellCycle->WesternBlot

General experimental workflow for analog evaluation.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective therapeutic agents.

References

A Head-to-Head Comparison: An Isoliquiritigenin Derivative Versus a Standard-of-Care Drug in Cervical Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the exploration of natural compounds and their derivatives for therapeutic applications is a burgeoning field. Isoliquiritigenin (ISL), a chalcone (B49325) derived from the licorice root, has demonstrated a spectrum of pharmacological activities, including anti-tumor effects.[1][2] However, its clinical utility is hampered by poor water solubility and modest anti-tumor activity.[1][3] To address these limitations, researchers have synthesized various ISL derivatives, leading to the development of novel compounds with enhanced efficacy.

This guide provides a head-to-head comparison of a promising amino acid ester derivative of ISL, referred to as Compound 9, and the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of cervical cancer.[1][3] The data presented herein is based on in vitro studies utilizing the human cervical cancer cell line, HeLa.

Data Presentation: In Vitro Efficacy

The anti-proliferative activities of Compound 9, its parent compound Isoliquiritigenin (ISL), and 5-FU were evaluated in HeLa cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

CompoundDrug ClassTarget Cell LineIC50 (µM)
Compound 9 Isoliquiritigenin DerivativeHeLa14.36[1][3]
5-Fluorouracil (5-FU) AntimetaboliteHeLa33.59[1][3]
Isoliquiritigenin (ISL) ChalconeHeLa126.5[1][3]

Caption: Comparative IC50 values of Compound 9, 5-FU, and ISL in HeLa cervical cancer cells.

The results indicate that Compound 9 exhibits a significantly lower IC50 value compared to both 5-FU and the parent compound, ISL, suggesting superior in vitro potency against HeLa cells.[1][3]

Mechanism of Action: Signaling Pathway

Compound 9 is reported to induce apoptosis and autophagy in cervical cancer cells through the modulation of the PI3K/Akt/mTOR signaling pathway.[1][3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers, including cervical cancer.[5][6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Apoptosis Apoptosis PI3K->Apoptosis PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound9 Compound 9 Compound9->PI3K inhibits Compound9->mTOR inhibits Apoptosis->Proliferation inhibits Autophagy->Proliferation inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays In Vitro Assays cluster_analysis Data Analysis HeLa HeLa Cell Culture Control Vehicle Control HeLa->Control Compound9 Compound 9 (Varying Concentrations) HeLa->Compound9 FU5 5-FU (Varying Concentrations) HeLa->FU5 MTT MTT Assay (Cell Viability) Control->MTT Migration Wound Healing Assay (Cell Migration) Control->Migration Apoptosis Annexin V/PI Staining (Apoptosis) Control->Apoptosis Compound9->MTT Compound9->Migration Compound9->Apoptosis FU5->MTT FU5->Migration FU5->Apoptosis IC50 IC50 Calculation MTT->IC50 MigrationRate Migration Rate Quantification Migration->MigrationRate ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant

References

Validating the Antioxidant Mechanism of 2'-O-Methylisoliquiritigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 2'-O-Methylisoliquiritigenin (MIG) against its parent compound, Isoliquiritigenin (ISL), the related flavonoid Liquiritigenin (LTG), and the well-established antioxidant standard, Trolox. This analysis is supported by experimental data from established in vitro assays and an exploration of the underlying molecular mechanisms, primarily focusing on the Keap1-Nrf2 signaling pathway.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The following tables summarize the 50% inhibitory concentration (IC50) values for MIG, ISL, LTG, and Trolox in two common radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
This compound (MIG)Data not available
Isoliquiritigenin (ISL)~126.5 µM (in a different assay)[1]
Liquiritigenin (LTG)Data not available in µM
Trolox~14.9 µM (equivalent to 3.73 µg/mL)[2]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
This compound (MIG)Data not available
Isoliquiritigenin (ISL)Data not available
Liquiritigenin (LTG)Data not available in µM
Trolox~11.7 µM (equivalent to 2.93 µg/mL)[2]

Molecular Mechanism of Action: The Keap1-Nrf2 Pathway

A primary mechanism by which flavonoids like MIG, ISL, and LTG exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation MIG 2'-O-Methyl- isoliquiritigenin (MIG) MIG->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (MIG, ISL, LTG, or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula:

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound (MIG, ISL, LTG, or Trolox).

  • Add a small volume of each dilution of the test compound to a cuvette or microplate well.

  • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

  • Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

CAA_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Load cells with DCFH-DA probe B->C D Induce oxidative stress (e.g., with AAPH) C->D E Measure fluorescence over time D->E F Calculate CAA units E->F

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Procedure:

  • Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of the test compounds (MIG, ISL, LTG, Trolox) for 1 hour.

  • Wash the cells and then incubate them with a solution of DCFH-DA.

  • After an incubation period, wash the cells to remove the excess probe.

  • Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS production.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over a specific time period using a fluorescence plate reader.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.

Conclusion

This compound, along with its related flavonoids Isoliquiritigenin and Liquiritigenin, demonstrates significant antioxidant potential, primarily through the activation of the Keap1-Nrf2 signaling pathway. This leads to the upregulation of a suite of endogenous antioxidant enzymes, providing a robust defense against oxidative stress. While direct comparative data on the radical scavenging activities of these compounds is still emerging, the available information suggests they are potent natural antioxidants. Further quantitative studies are warranted to fully elucidate the structure-activity relationship and to definitively rank their antioxidant efficacy in comparison to established standards like Trolox. The experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative analyses and to further validate the therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of Methylated vs. Non-methylated Isoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of non-methylated isoliquiritigenin (B1662430) (ISL) and its methylated derivatives. The information herein is collated from various experimental studies to offer a comprehensive overview of their potential as anti-inflammatory agents. While direct comparative studies are limited, this guide synthesizes available data to highlight differences in efficacy and mechanisms of action.

Executive Summary

Isoliquiritigenin, a chalcone (B49325) derived from licorice root, is well-documented for its anti-inflammatory effects. Methylation of the core structure of isoliquiritigenin can modulate its biological activity, potentially enhancing its potency and altering its mechanism of action. This guide focuses on a comparative analysis of non-methylated isoliquiritigenin and its methylated counterparts, providing available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their anti-inflammatory action.

Data Presentation: A Comparative Overview

The following tables summarize the inhibitory effects of non-methylated isoliquiritigenin and its methylated derivatives on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation research.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionCell LineStimulant
Non-methylated Isoliquiritigenin (ISL) 10 µM~50%RAW 264.7LPS (1 µg/mL)
20 µMPotent InhibitionRAW 264.7LPS (1 µg/mL)
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) 20 µM~83.95%[1]RAW 264.7LPS (1 µg/mL)
2-hydroxy-4'-methoxychalcone (AN07) 1 µMSignificant AttenuationRAW 264.7LPS (100 ng/mL)[2]
2',4-dihydroxy-3',4',6'-trimethoxychalcone Not specifiedSignificant AttenuationRAW 264.7LPS

Note: Direct comparison of potency is challenging due to variations in experimental conditions across different studies.

Table 2: Comparative Effects on Pro-inflammatory Cytokine Production

CompoundCytokineConcentration% InhibitionCell LineStimulant
Non-methylated Isoliquiritigenin (ISL) TNF-αDose-dependentReduction[3]RAW 264.7LPS (1 µg/mL)
IL-6Dose-dependentReduction[3]RAW 264.7LPS (1 µg/mL)
IL-1βNot specifiedReductionRAW 264.7LPS
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) TNF-α20 µM~91.64%[1]RAW 264.7LPS (1 µg/mL)
IL-620 µM~83.12%[1]RAW 264.7LPS (1 µg/mL)
IL-1β20 µM~68.52%[1]RAW 264.7LPS (1 µg/mL)
2-hydroxy-4'-methoxychalcone (AN07) Not specifiedNot specifiedAttenuationRAW 264.7LPS (100 ng/mL)
2',4-dihydroxy-3',4',6'-trimethoxychalcone TNF-αDose-dependentSignificant AttenuationRAW 264.7LPS
IL-6Dose-dependentSignificant AttenuationRAW 264.7LPS
IL-1βDose-dependentSignificant AttenuationRAW 264.7LPS

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of non-methylated and methylated isoliquiritigenin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (non-methylated ISL or methylated derivatives) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli is typically used at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.

Cell Viability Assay
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to assess the cytotoxicity of the compounds.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates.

    • After 24 hours, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay
  • Method: The Griess assay is the standard method for quantifying nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • RAW 264.7 cells are seeded in 24-well plates and treated as described in the cell culture and treatment protocol.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm.

    • The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement
  • Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, the cell culture supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The cytokine concentration is calculated based on a standard curve.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key molecules in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory effects of isoliquiritigenin and its derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment & Stimulation cluster_assays Inflammatory Response Assessment cluster_analysis Data Analysis & Comparison raw_cells RAW 264.7 Macrophages seeding Seed cells in plates raw_cells->seeding pretreatment Pre-treat with ISL or Methylated-ISL seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay (Cytotoxicity) stimulation->viability no_assay Griess Assay (NO Production) stimulation->no_assay cytokine_assay ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (Signaling Proteins) stimulation->western_blot data_analysis Analyze and Compare Data viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating anti-inflammatory effects.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription ISL Isoliquiritigenin & Methylated Derivatives ISL->IKK inhibit ISL->IkBa inhibit degradation ISL->NFkB_nucleus inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates p38 p38 MAPKKK->p38 phosphorylates ERK ERK MAPKKK->ERK phosphorylates JNK JNK MAPKKK->JNK phosphorylates AP1 AP-1 p38->AP1 activate ERK->AP1 activate JNK->AP1 activate Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes activates transcription ISL Isoliquiritigenin & Methylated Derivatives ISL->p38 inhibit phosphorylation ISL->ERK inhibit phosphorylation ISL->JNK inhibit phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The available data suggests that both non-methylated isoliquiritigenin and its methylated derivatives possess significant anti-inflammatory properties. The methylation of the isoliquiritigenin scaffold appears to influence its inhibitory potency against key inflammatory mediators. Specifically, derivatives like 2'-hydroxy-4',6'-dimethoxychalcone have demonstrated potent inhibition of NO and pro-inflammatory cytokine production in in vitro models.

The primary mechanisms of action for both methylated and non-methylated forms involve the downregulation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response cascade.

For drug development professionals, these findings highlight the potential of methylated isoliquiritigenin derivatives as promising candidates for novel anti-inflammatory therapies. Further research involving direct, side-by-side comparative studies under standardized conditions is warranted to definitively elucidate the structure-activity relationships and to identify the most potent and selective anti-inflammatory agents within this chemical class.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2'-O-Methylisoliquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2'-O-Methylisoliquiritigenin. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on available safety data for similar compounds, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • May Cause Respiratory Irritation [1]

  • Harmful to Aquatic Life

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of nitrile or neoprene gloves. Change gloves immediately if contaminated, punctured, or torn.
Body Protection Disposable GownA long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back.
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or powder aerosolization.
Respiratory Protection N95 Respirator or higherAn N95 respirator is necessary when handling the powder outside of a containment device like a chemical fume hood to prevent inhalation of airborne particles. Surgical masks are not sufficient.[2]
Additional Disposable Shoe & Head CoversMinimizes the risk of tracking chemical contamination outside of the immediate work area.[3]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage in a designated receiving area.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as acid anhydrides and acid chlorides.[4]

  • Keep the container tightly closed and clearly labeled.

2. Preparation and Weighing:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood to control exposure.[4]

  • Use a dedicated analytical balance inside the fume hood.

  • Handle the powder carefully to avoid creating dust.

3. Dissolving and Aliquoting:

  • When preparing solutions, add the solvent to the pre-weighed powder slowly to prevent splashing.

  • Cap vials securely before vortexing or sonicating.

  • All solution preparation should be performed in the chemical fume hood.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For a powder spill, gently cover it with absorbent pads to avoid raising dust. Do not dry sweep.

  • For a liquid spill, cover with absorbent material, working from the outside in.

  • Clean the spill area with a detergent solution followed by a decontaminating agent.

  • Collect all cleanup materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant.[4]

  • Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other materials that have come into contact with the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Don PPE receive Receive & Inspect Package start->receive store Store in Designated Area receive->store setup Set up in Chemical Fume Hood store->setup weigh Weigh Powder setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste finish End: Doff PPE dispose_waste->finish

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Methylisoliquiritigenin
Reactant of Route 2
Reactant of Route 2
2'-O-Methylisoliquiritigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.